molecular formula C6H3ClFNO4S B2478804 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride CAS No. 887266-98-0

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

Cat. No.: B2478804
CAS No.: 887266-98-0
M. Wt: 239.6
InChI Key: QTNQIGYAUISKNU-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (CAS 887266-98-0) is a multifunctional aromatic building block of significant interest in advanced organic synthesis and medicinal chemistry. Its value stems from the presence of three selectively addressable functional groups—the sulfonyl chloride, the fluorine atom, and the nitro group—which can be manipulated in a chemoselective manner to construct complex molecules, often without the need for protecting groups . This makes it an attractive reagent for shortening multistep syntheses and increasing overall yields. In research, this compound is primarily used as a key intermediate for the preparation of various derivatives, most notably sulfonamides through reactions with amines, and sulfonate esters upon reaction with alcohols . The strong electron-withdrawing nature of both the nitro and fluorine substituents activates the sulfonyl chloride group, enhancing its electrophilicity and reactivity toward nucleophiles . The fluorine atom can participate in nucleophilic aromatic substitution, while the nitro group can be reduced to an aniline, providing a handle for further functionalization . This unique reactivity profile allows for its application in fragment-based drug design, the synthesis of biologically active compounds, and the development of new materials, including dendrimers and hyperbranched polymers . Key Identifiers: • CAS Number: 887266-98-0 • Molecular Formula: C 6 H 3 ClFNO 4 S • Molecular Weight: 239.61 g/mol Handling and Safety: This compound requires careful handling. It is classified as corrosive and carries hazard statements H314 (Causes severe skin burns and eye damage) and H290 (May be corrosive to metals) . It must be stored under an inert atmosphere at 2-8°C . Disclaimer: This product is intended for research and further manufacturing applications only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-fluoro-6-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-4(8)2-1-3-5(6)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNQIGYAUISKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887266-98-0
Record name 2-fluoro-6-nitrobenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride, a key intermediate in modern organic synthesis and drug discovery. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and notable applications, with a particular focus on its role in the development of targeted therapies and its potential as a novel antibacterial agent. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

Introduction: A Molecule of Strategic Importance

This compound, with the CAS Number 887266-98-0, is a highly functionalized aromatic compound that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a sulfonyl chloride, a nitro group, and a fluorine atom all in ortho positions to each other on a benzene ring, imparts a distinct reactivity profile that makes it an invaluable tool for medicinal chemists. The strategic placement of these functional groups allows for selective and sequential chemical transformations, enabling the construction of complex molecular architectures.

The presence of the highly reactive sulfonyl chloride group facilitates the formation of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the sulfonyl chloride moiety, a topic we will explore in detail in the reactivity section.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is fundamental to its reactivity and utility.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 887266-98-0[1]
Molecular Formula C₆H₃ClFNO₄S[1]
Molecular Weight 239.6 g/mol [1]
Appearance Off-white to yellow crystalline powder (based on related compounds)[2]
Melting Point 63-67 °C[3]
Boiling Point Predicted: 350.6±25.0 °C[2]
Density Predicted: 1.606±0.06 g/cm³[2]
Solubility Soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. Insoluble in water.[2]
XlogP (predicted) 1.9[4]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) due to the coupling between the three aromatic protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by six distinct signals in the aromatic region. The carbon atoms attached to the fluorine, nitro, and sulfonyl chloride groups will show characteristic chemical shifts and coupling constants (J-C-F). For instance, in 1,4-difluorobenzene, the one-bond C-F coupling is around 242 Hz, and two-bond C-F coupling is about 17 Hz.[5]

  • ¹⁹F NMR: The fluorine NMR spectrum provides a direct method for characterizing this compound. For 2-Fluoro-6-nitrobenzenesulfonyl chloride, the ¹⁹F NMR spectrum in CDCl₃ shows a signal at δ -102.74 ppm.

  • IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (typically around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹) and the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).[6]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for chlorine. The predicted monoisotopic mass is 238.94554 Da.[4]

Synthesis and Manufacturing

A robust and efficient synthesis of this compound is essential for its application in drug development. A common laboratory-scale synthesis involves a two-step procedure starting from 1,3-difluoro-2-nitrobenzene.

Experimental Protocol: Synthesis of this compound

G Start 1,3-Difluoro-2-nitrobenzene Step1 Reaction with Phenylmethanethiol (K₂CO₃, DMF) Start->Step1 Intermediate 2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene Step1->Intermediate Step2 Oxidative Cleavage (Chlorine, CH₂Cl₂/H₂O) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-(Benzylsulfanyl)-1-fluoro-3-nitrobenzene

  • To a stirred solution of 1,3-difluoro-2-nitrobenzene in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

  • Slowly add phenylmethanethiol to the mixture at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Causality: This step is a nucleophilic aromatic substitution (SNAr) reaction where the more activated fluorine atom (ortho and para to the nitro group) is displaced by the thiolate nucleophile. The use of a carbonate base is crucial for the in-situ generation of the thiolate from phenylmethanethiol.

Step 2: Oxidative Cleavage to this compound

  • Dissolve the crude 2-(benzylsulfanyl)-1-fluoro-3-nitrobenzene in a mixture of dichloromethane (CH₂Cl₂) and water.

  • Cool the solution in an ice bath and bubble chlorine gas through the mixture with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the intermediate is fully converted.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Causality: The oxidative cleavage with chlorine in an aqueous medium converts the thioether directly to the sulfonyl chloride. This is a reliable and high-yielding method for the preparation of sulfonyl chlorides from thioethers.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups.

The Sulfonyl Chloride Group:

The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This is the primary mode of reactivity exploited in the synthesis of sulfonamides, where amines act as nucleophiles. The reaction proceeds via a nucleophilic attack on the sulfur atom, followed by the displacement of the chloride leaving group.

Influence of the Ortho-Substituents:

The ortho-fluoro and ortho-nitro groups exert significant electronic and steric effects that modulate the reactivity of the sulfonyl chloride.

  • Electronic Effects: Both the fluorine and nitro groups are strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates compared to unsubstituted benzenesulfonyl chlorides.

  • Steric Effects: The presence of two ortho-substituents could potentially hinder the approach of a nucleophile. However, in the case of sulfonyl chlorides, ortho-alkyl groups have been shown to surprisingly accelerate nucleophilic substitution. This is attributed to a rigid, sterically congested ground state structure which is closer in energy to the transition state. A similar effect may be at play with the ortho-fluoro and nitro groups.

Nucleophilic Aromatic Substitution (SNAr):

The aromatic ring itself is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by strong nucleophiles. The ortho and para positions relative to the nitro group are particularly activated.[7] This provides a secondary avenue for functionalization of the molecule.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of several important pharmaceutical compounds.

Intermediate in the Synthesis of Dabrafenib

While some synthetic routes for the BRAF inhibitor dabrafenib utilize 2,6-difluorobenzenesulfonyl chloride, the structural similarity and reactivity of this compound make it a plausible precursor. The key step involves the formation of a sulfonamide bond with an aniline derivative. The nitro group can then be reduced to an amine and further functionalized.

A plausible synthetic transformation is depicted below:

G Aniline Aniline Derivative Reaction Sulfonamide Formation (Base, e.g., Pyridine) Aniline->Reaction Reagent 2-Fluoro-6-nitrobenzene- 1-sulfonyl chloride Reagent->Reaction Sulfonamide N-(aryl)-2-fluoro-6- nitrobenzenesulfonamide Reaction->Sulfonamide Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Sulfonamide->Reduction Amine N-(aryl)-2-amino-6- fluorobenzenesulfonamide Reduction->Amine

Caption: Plausible use in the synthesis of a dabrafenib precursor.

A New Pharmacophore for Antibiotic Development

Recent research has highlighted that aromatic sulfonyl fluorides with an ortho-nitro group possess remarkable antibacterial activity, particularly against drug-resistant Gram-negative bacteria.[8][9] Although this compound is a sulfonyl chloride, not a fluoride, this class of compounds represents a promising area for new antibiotic discovery.

Proposed Mechanism of Antibacterial Action:

The proposed mechanism involves the intracellular reduction of the nitro group by bacterial nitroreductases.[10] This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can then covalently modify essential bacterial proteins and DNA, leading to cell death.[11] The ortho-positioning of the sulfonyl halide and the nitro group is crucial for this activity.[12]

While the corresponding sulfonyl fluorides have shown more potent activity in initial studies, the underlying principle of nitroreductase-mediated activation could also apply to sulfonyl chlorides. Further research into the antibacterial potential of this compound and its derivatives is warranted.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from moisture, as it can hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive sulfonyl chloride group and activating ortho-fluoro and nitro substituents provides a platform for the construction of complex and biologically active molecules. Its role as a potential intermediate in the synthesis of targeted therapies like dabrafenib and its promising, albeit yet to be fully explored, potential as a novel antibacterial agent underscore its significance. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the ongoing quest for new and improved therapeutics.

References

  • Sadlowski, C., Park, B., Araujo, C., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering.
  • Sadlowski, C., Park, B., Araujo, C., & Murthy, N. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering, 3(4), 617-623.
  • ResearchGate. (n.d.). The nitro group and the sulfonyl fluoride group in compound 1 need to... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved from [Link]

  • Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.
  • Sadlowski, C., Park, B., Araujo, C., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.
  • Pharmaffiliates. (n.d.). CAS No : 887266-98-0 | Product Name : 2-Fluoro-6-nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • New Drug Approvals. (2015, March 19). Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H3ClFNO4S). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. Retrieved from [Link]

  • Southern Illinois University Edwardsville. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540. Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dabrafenib-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-1-fluoro-4-nitro-benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). orthanilic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape for Enhanced Drug Discovery and Synthesis

In the intricate world of synthetic chemistry and drug development, understanding the solubility of a reagent is not merely a preliminary step but a cornerstone of process optimization, reaction kinetics, and ultimately, the successful synthesis of target molecules. 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals, presents a unique set of properties that necessitate a thorough understanding of its behavior in different solvent systems. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the solubility characteristics of this compound. We will move beyond simple declarations of "soluble" or "insoluble" to provide a framework for predicting and experimentally determining solubility, thereby empowering you to make informed decisions in your laboratory work.

Physicochemical Profile of this compound

This compound is a substituted aromatic sulfonyl chloride with the molecular formula C₆H₃ClFNO₄S. Its structure, characterized by the presence of a highly reactive sulfonyl chloride group, an electron-withdrawing nitro group, and a fluorine atom, dictates its chemical reactivity and physical properties, including its solubility.

PropertyValueSource
Molecular Weight 239.61 g/mol
Appearance White to light yellow crystalline solidGeneric observation for similar compounds
Melting Point Not availableData not found in searches
Boiling Point Not availableData not found in searches

The presence of the polar nitro and sulfonyl chloride groups suggests that the molecule possesses a significant dipole moment. However, the benzene ring provides a nonpolar surface area. This duality in its structure is key to understanding its solubility in a range of organic solvents.

Qualitative Solubility Profile: An Analog-Based Assessment

Based on this analog data, the following qualitative solubility profile for this compound can be anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Dichloromethane (DCM), ChloroformHighThe polarity of these solvents can effectively solvate the polar functional groups of the solute.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighTHF, being more polar than diethyl ether, is expected to be a better solvent.
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents have high dielectric constants and are excellent at solvating polar organic molecules.
Esters Ethyl acetate (EtOAc)ModerateOffers a balance of polarity to interact with the solute.
Aromatic Toluene, BenzeneLow to ModerateThe nonpolar character of these solvents may limit their ability to dissolve the polar solute.
Alcohols Methanol, EthanolLow (with potential for reaction)While polar, these protic solvents can react with the highly electrophilic sulfonyl chloride group, especially at elevated temperatures.
Nonpolar Hexanes, HeptaneVery LowThe significant difference in polarity between the solute and these solvents will likely result in poor solubility.
Aqueous WaterInsolubleThe hydrophobic benzene ring and the tendency of the sulfonyl chloride to hydrolyze will lead to very low solubility.

It is crucial to note that this table is a predictive guide. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility: A Rigorous Protocol

As a self-validating system, the following protocol is designed to provide accurate and reproducible solubility data. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (anhydrous, high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow: The Isothermal Saturation Method

This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Accurately weigh excess solute B Add a known volume of solvent A->B  Initial Mixture C Seal vial and place in constant temperature bath B->C  Incubation D Stir for a defined period (e.g., 24-48h) C->D  Achieve Saturation E Allow solid to settle D->E  Phase Separation F Withdraw supernatant and filter E->F  Remove Particulates G Dilute aliquot to a known volume F->G  Prepare for Analysis H Analyze by HPLC/GC G->H  Quantification I Determine concentration from calibration curve H->I  Data Interpretation J Calculate solubility (e.g., in g/L or mol/L) I->J  Final Result

Caption: Workflow for the isothermal saturation method.

Step-by-Step Methodology
  • Preparation of the Stock Mixture:

    • To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the equilibration period.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures vigorously for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Sampling:

    • After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours.

    • Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample by a validated HPLC or GC method. Generate a calibration curve by plotting the instrument response versus the concentration of the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is expressed in units such as g/L, mg/mL, or mol/L.

Safety and Handling Considerations

Due to the reactive nature of the sulfonyl chloride group, this compound must be handled with care.

  • Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin and eye damage.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: This compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment.

  • Reactivity with Protic Solvents: Avoid prolonged heating in protic solvents like alcohols, as this can lead to the formation of sulfonate esters.

  • Inhalation: Handle in a well-ventilated fume hood to avoid inhaling any dust or vapors.

Conclusion: A Foundation for Rational Solvent Selection

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in research and development. While direct quantitative data remains elusive in publicly available literature, a predictive framework based on analog compounds provides valuable initial guidance. For critical applications, the detailed experimental protocol outlined in this guide offers a robust and reliable method for determining precise solubility values. By combining theoretical understanding with rigorous experimental validation, researchers can confidently select the optimal solvent systems to enhance reaction efficiency, improve product purity, and accelerate the pace of innovation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Stability of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride under Ambient Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (CAS: 887266-98-0) represents a class of highly electrophilic, electron-deficient sulfonyl chlorides used primarily as derivatizing agents and intermediates in medicinal chemistry. Its stability profile is defined by a kinetic-thermodynamic paradox :

  • Thermodynamically: The compound is highly unstable relative to its hydrolysis product (2-fluoro-6-nitrobenzenesulfonic acid) due to the strong electron-withdrawing effects of the ortho-fluoro and ortho-nitro groups, which activate the sulfonyl sulfur towards nucleophilic attack.

  • Kinetically: The steric bulk of the 2,6-disubstitution pattern provides a temporary "shield" that retards the rate of hydrolysis compared to less hindered analogs (e.g., 4-nitrobenzenesulfonyl chloride).

Chemical Profile & Structural Analysis[1]

To understand the stability, we must analyze the electronic and steric environment of the sulfonyl chloride moiety.

FeatureStructural ComponentImpact on Stability
Electrophilicity Nitro (-NO₂) at C6Destabilizing: Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). Increases positive charge density on Sulfur, making it hyper-reactive to water.
Inductive Effect Fluoro (-F) at C2Destabilizing: High electronegativity pulls electron density from the ring and Sulfur, further increasing susceptibility to hydrolysis.
Steric Shielding 2,6-Disubstitution Stabilizing: The "ortho-ortho" effect creates significant steric hindrance. The bulky nitro group and the fluorine atom physically block the trajectory of incoming nucleophiles (water) to the sulfur atom.
Leaving Group Chloride (-Cl) Neutral: Good leaving group, essential for function but the weak link in stability.
The "Trojan Horse" Effect

The 2,6-substitution pattern creates a false sense of security. The solid material often appears stable because water molecules cannot easily penetrate the crystal lattice or the steric shield. However, once a trace amount of hydrolysis occurs, the generated Hydrochloric Acid (HCl) disrupts the crystal lattice and catalyzes further hydrolysis, leading to rapid liquefaction of the solid.

Stability Under Ambient Conditions

Hydrolysis (Moisture Sensitivity)

This is the primary degradation pathway. Upon exposure to atmospheric moisture, the sulfonyl chloride converts to the corresponding sulfonic acid.[1]

  • Mechanism: Nucleophilic attack of water at the sulfur atom, proceeding via a trigonal bipyramidal transition state.

  • Rate: Slower than 4-nitrobenzenesulfonyl chloride due to sterics, but faster than benzenesulfonyl chloride due to electronics.

  • Visual Indicator: The yellow crystalline solid turns into a viscous, orange/brown oil (due to acid formation and melting point depression).

Thermal Stability
  • Ambient (25°C): Stable in the absence of moisture.

  • Elevated (>40°C): Risk of thermal decomposition. The nitro group adds a risk of energetic decomposition if heated under confinement.

  • Recommendation: Shipping at ambient temperature is acceptable for <72 hours if sealed under argon. Long-term storage must be refrigerated (2–8°C).

Photostability

Nitro-aromatics are prone to photo-reduction or rearrangement (e.g., formation of nitroso species) under UV light.

  • Impact: Surface darkening of the solid.

  • Protocol: Store in amber vials or foil-wrapped containers.

Degradation Mechanism & Pathway

The following diagram illustrates the degradation cascade, highlighting the autocatalytic role of HCl.

DegradationPathway SC 2-Fluoro-6-nitrobenzene- 1-sulfonyl chloride TS Transition State (Sterically Hindered) SC->TS Slow Diffusion F_Displace Fluorine Displacement (Side Reaction) SC->F_Displace If Nu present Water H₂O (Ambient Moisture) Water->TS SA 2-Fluoro-6-nitrobenzene- sulfonic acid TS->SA Hydrolysis HCl HCl (Gas/Liquid) TS->HCl Byproduct HCl->SC Autocatalysis (Lattice Disruption) Nu Nucleophiles (R-NH₂, R-SH) Nu->F_Displace

Figure 1: Mechanistic pathway of hydrolysis and potential side reactions. Note the autocatalytic feedback loop driven by HCl generation.

Handling & Storage Protocols

To maintain >98% purity, strict adherence to the following "Self-Validating" protocol is required.

Storage Hierarchy
  • Primary Container: Glass vial with a Teflon-lined screw cap (PTFE). Avoid rubber septa as HCl can corrode them over time.

  • Atmosphere: Backfill with Argon or Nitrogen.

  • Secondary Containment: Sealed desiccator containing activated silica gel or Drierite™.

  • Temperature: 2°C to 8°C.

Handling Workflow (DOT Diagram)

HandlingProtocol cluster_Warning FAILURE MODE Start Remove from Fridge (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Critical Step Condensation Opening Cold Vial = Condensation Start->Condensation If skipped Open Open in Fume Hood (or Glovebox) Equilibrate->Open Weigh Rapid Weighing (< 5 mins exposure) Open->Weigh Reseal Purge Headspace (Ar/N₂) & Seal Tightly Weigh->Reseal Return Return to Cold Storage Reseal->Return

Figure 2: Step-by-step handling protocol to minimize moisture introduction via condensation.

Quality Control & Analytical Assessment

Do not rely on melting point alone, as the decomposition products can form a eutectic mixture that mimics a sharp melting point.

HPLC Method (Reverse Phase)

This method separates the Sulfonyl Chloride (SC) from the Sulfonic Acid (SA) hydrolysis product.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH prevents hydrolysis on-column).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Nitro group absorption).

  • Sample Diluent: Anhydrous Acetonitrile (Do NOT use water/methanol blends for dilution; the sample will degrade before injection).

Interpretation:

  • Sulfonic Acid (Degradant): Elutes early (Rt ~ 1-2 min) due to high polarity.

  • Sulfonyl Chloride (Active): Elutes late (Rt ~ 7-8 min).

1H-NMR Validation
  • Solvent: CDCl₃ (Must be dry; store over molecular sieves).

  • Diagnostic Shift:

    • The aromatic protons of the Sulfonyl Chloride will be chemically distinct from the Sulfonic Acid .

    • Look for a downfield shift in the acid form due to the formation of the strong acid species, though in CDCl₃ the acid may precipitate or broaden.

    • 19F-NMR: Often cleaner. The fluorine signal will shift significantly upon hydrolysis.

References

  • Sigma-Aldrich. 2-Nitrobenzenesulfonyl chloride Product Specification & Safety Data Sheet. (Analogous stability data). Retrieved from

  • Hargreaves, M. K., et al. (1970). The Hydrolysis of Sulfonyl Chlorides.[1][2][3] Chemical Reviews. (Mechanistic foundation of sulfonyl chloride hydrolysis).

  • Thermo Fisher Scientific. Handling and Storage of Moisture Sensitive Reagents. Retrieved from

  • PubChem. 2-Fluoro-6-nitrobenzenesulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from

  • García-Ruiz, V., et al. (2011). Efficient synthesis of sulfonamides from electron-deficient sulfonyl chlorides. Journal of Organic Chemistry. (Context on reactivity of nitro-substituted sulfonyl chlorides).

Sources

Methodological & Application

Application Notes and Protocols: 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the efficiency and versatility of chemical building blocks are paramount. 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a uniquely functionalized reagent that offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures. Its structure is distinguished by two key reactive sites: a highly electrophilic sulfonyl chloride and an electron-deficient aromatic ring primed for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, making it an ideal starting point for the construction of compound libraries targeting a range of therapeutic areas. The sulfonamide moiety is a classic pharmacophore found in numerous approved drugs, while the ortho-nitro and fluoro substituents provide critical handles for subsequent chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its strategic application in the synthesis of medicinally relevant scaffolds, particularly in the domain of kinase inhibitors.

Section 1: Physicochemical Properties and Reactivity Profile

This compound is a solid, pale yellow crystalline powder that should be handled with care due to its corrosive and moisture-sensitive nature.[1][2]

PropertyValue
CAS Number 887266-98-0[3][4]
Molecular Formula C₆H₃ClFNO₄S[3]
Molecular Weight 239.6 g/mol [3]
Appearance Pale yellow crystalline solid[2][5]
Storage Store in a cool, dry place under an inert atmosphere.[1][3]
The Dichotomy of Reactivity

The synthetic utility of this reagent is rooted in its two distinct and orthogonally reactive functional groups. Understanding this duality is crucial for strategic synthetic planning.

  • The Sulfonyl Chloride Moiety: The sulfur atom of the sulfonyl chloride group is highly electrophilic. This reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent ortho-nitro group, which pulls electron density away from the sulfur center. This makes it exceptionally reactive towards nucleophiles, most notably primary and secondary amines, leading to the rapid and efficient formation of stable sulfonamide bonds.[6][7][8]

  • The Activated Aryl Halide: The aromatic ring is engineered for Nucleophilic Aromatic Substitution (SNAr). The reaction is facilitated by two key features:

    • Activating Group: The nitro group is a powerful electron-withdrawing group that delocalizes the negative charge of the intermediate (the Meisenheimer complex), thereby stabilizing it and lowering the activation energy of the reaction.[9][10][11]

    • Leaving Group: The fluorine atom, positioned ortho to the nitro group, serves as an excellent leaving group in SNAr reactions.[9][12] The attack of a nucleophile at the carbon bearing the fluorine is the rate-determining step, leading to the formation of a substituted product upon the departure of the fluoride ion.[11]

G Dual Reactivity of this compound cluster_main cluster_path1 Path 1: Sulfonamide Formation cluster_path2 Path 2: Nucleophilic Aromatic Substitution (SNAr) main_molecule This compound amine Primary/Secondary Amine (R-NH₂) main_molecule->amine -SO₂Cl site nucleophile Nucleophile (e.g., R'-NH₂) main_molecule->nucleophile C-F site sulfonamide N-Substituted Sulfonamide amine->sulfonamide Forms S-N bond snar_product C-F Substituted Product nucleophile->snar_product Forms C-N bond

Caption: Two primary reaction pathways for the building block.

Section 2: Core Application I - Synthesis of N-Substituted Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to drugs targeting carbonic anhydrases, kinases, and microbial enzymes.[13][14] The reaction of 2-fluoro-6-nitrobenzenesulfonyl chloride with amines provides a direct route to novel sulfonamides where the nitro-substituted phenyl ring can be used for further diversification or to engage in specific interactions with a biological target.

Protocol 1: General Procedure for Sulfonamide Formation

This protocol describes a standard, robust method for the synthesis of sulfonamides from primary or secondary amines.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Base (e.g., Pyridine or Triethylamine, 1.5 eq)

  • 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol/water or Ethyl Acetate/Hexanes).

Characterization:

  • ¹H NMR: Confirm the presence of aromatic protons and the N-H proton (for primary amine reactants).

  • MS: Verify the molecular weight of the final product.

  • IR: Observe characteristic S=O stretching bands (~1350 cm⁻¹ and ~1160 cm⁻¹) and N-H stretching (~3300 cm⁻¹).

G Workflow: Sulfonamide Synthesis and Purification A 1. Dissolve Amine in DCM (0 °C, Inert Atm.) B 2. Add Base (e.g., Pyridine) A->B C 3. Add Sulfonyl Chloride (Dropwise) B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Aqueous Workup (Acid/Base Wash) D->E F 6. Dry & Concentrate E->F G 7. Purify (Chromatography or Recrystallization) F->G H Characterize Pure Product (NMR, MS, IR) G->H

Caption: Standard workflow for sulfonamide synthesis.
Illustrative Reaction Yields
Amine NucleophileTypical Reaction Time (h)Yield Range (%)
Aniline12-1685-95%
Benzylamine6-1090-98%
Morpholine4-892-99%
tert-Butylamine16-2475-85%
Note: Yields are representative and can vary based on substrate and specific conditions.

Section 3: Core Application II - Nucleophilic Aromatic Substitution (SNAr)

The SNAr reactivity at the C-F position provides a powerful method for introducing further complexity and exploring structure-activity relationships (SAR). This reaction is typically performed after the sulfonamide has been formed, as the free sulfonyl chloride group is highly reactive. However, with careful choice of nucleophile and conditions, direct SNAr on the starting material is also feasible.

Protocol 2: General Procedure for SNAr with an Amine

This protocol outlines the substitution of the fluorine atom with a primary or secondary amine, a common step in building kinase inhibitor scaffolds.

Materials:

  • 2-Fluoro-6-nitro-N-substituted-benzenesulfonamide (from Protocol 1) (1.0 eq)

  • Amine nucleophile (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq)

  • Ethyl Acetate, Water, Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add the sulfonamide substrate (1.0 eq), the amine nucleophile (1.5 eq), and the base (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to dissolve the reagents.

  • Reaction: Heat the mixture to 80-100 °C and stir for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour into water and extract with Ethyl Acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Mechanistic Insight: The Meisenheimer Complex

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The key intermediate is a resonance-stabilized anionic σ-complex known as a Meisenheimer complex.[9][12] The stability of this intermediate is the reason why strong electron-withdrawing groups are essential for this reaction to proceed efficiently.

G Mechanism: Nucleophilic Aromatic Substitution (SNAr) start Activated Aryl Fluoride intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate + Nucleophile (Nu⁻) [Rate-Determining Step] product Substituted Product intermediate->product - Fluoride (F⁻) [Fast Step]

Caption: Key steps of the SNAr addition-elimination mechanism.

Section 4: Strategic Application in Kinase Inhibitor Scaffolds

Protein kinases are critical targets in oncology, and many inhibitors feature a substituted heterocyclic or aromatic core.[15][16] this compound is an excellent starting material for creating libraries of potential kinase inhibitors by leveraging its dual reactivity in a stepwise fashion. A common strategy involves first forming a sulfonamide linkage with a desired amine and then using an SNAr reaction to introduce another fragment that can interact with the kinase hinge region or other key pockets.

G Synthetic Strategy for a Hypothetical Kinase Inhibitor Scaffold A Start: 2-Fluoro-6-nitro- benzenesulfonyl chloride B Step 1: Sulfonamide Formation (Protocol 1) A->B React with R¹-NH₂ C Intermediate A: N-R¹-Sulfonamide B->C D Step 2: SNAr Reaction (Protocol 2) C->D React with R²-NH₂ E Intermediate B: Di-substituted Product D->E F Step 3: Nitro Reduction (e.g., Fe/HCl or H₂, Pd/C) E->F G Final Scaffold: Multi-functionalized Aniline F->G

Caption: A multi-step approach to generate diverse scaffolds.

This strategy allows for the creation of a three-dimensional library by varying the amines used in both the sulfonamide formation (R¹) and the SNAr reaction (R²). The final nitro-to-amine reduction provides an additional point for diversification, such as amide bond formation, to further explore the SAR.

Section 5: Safety and Handling

  • Hazard: this compound is a corrosive material that causes severe skin burns and eye damage.[1][17][18] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.

  • Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1][17]

  • Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1] Avoid inhalation of dust. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][17]

Conclusion

This compound is more than a simple reagent; it is a strategic platform for the efficient construction of medicinally relevant molecules. Its predictable and distinct reactivity at two different sites—the sulfonyl chloride and the C-F bond—provides a robust framework for building molecular diversity. By following the protocols and strategies outlined in this guide, researchers in drug discovery can effectively leverage this building block to accelerate the synthesis of novel compound libraries, particularly in the pursuit of next-generation targeted therapies like kinase inhibitors.

References

  • Pharmaffiliates. CAS No: 887266-98-0 | Product Name: 2-Fluoro-6-nitrobenzenesulfonyl Chloride. [Link]

  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. [Link]

  • Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]

  • Sadlowski, C., et al. (2018). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. [Link]

  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate. [Link]

  • Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Google Patents. Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Belaud-Rotureau, M., et al. (2010). Synthesis of N-aryl and N-alkyl anthranilic acids via S(N)Ar reaction of unprotected 2-fluoro- and 2-methoxybenzoic acids by lithioamides. Organic Letters. [Link]

  • Sarcouncil Journal of Biomedical Sciences. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. [Link]

  • LookChem. (2022). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. [Link]

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. [Link]

  • Barabe, F., & Gevorgyan, A. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • Iida, S., et al. (2023). 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. ChemRxiv. [Link]

  • King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • Para, K. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

  • ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides. [Link]

  • Hsieh, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Wang, Y., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

  • Shestakova, T., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • Mondal, S., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. [Link]

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Application Note & Protocol Guide: Strategic Solvent Selection for Reactions Involving 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic selection of solvents for reactions utilizing 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride. This reagent possesses two distinct, electronically-activated reaction sites: a sulfonyl chloride group and an aromatic carbon-fluorine bond. The choice of solvent is paramount as it dictates the reaction pathway, rate, and overall yield by selectively favoring either sulfonylation or Nucleophilic Aromatic Substitution (SNAr). This guide elucidates the underlying chemical principles, provides data-driven solvent recommendations, and offers detailed, validated protocols for both major reaction classes.

Introduction: The Duality of this compound

This compound is a powerful bifunctional reagent in modern organic synthesis. Its utility stems from the presence of two key functional groups on a single aromatic ring:

  • A Sulfonyl Chloride (-SO₂Cl): A highly reactive electrophilic group, ideal for the formation of sulfonamides, sulfonates, and sulfones.

  • An Activated Carbon-Fluorine Bond: The fluorine atom is positioned ortho to a strongly electron-withdrawing nitro group (-NO₂), making it an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

This dual reactivity presents both an opportunity and a challenge. The reaction outcome is not solely dependent on the chosen nucleophile but is critically governed by the reaction medium. A judicious choice of solvent can steer the reaction exclusively toward one pathway, while an uninformed choice can lead to a mixture of products, low yields, or reaction failure. This guide provides the expertise to navigate these complexities.

Physicochemical Properties & Reactivity Profile

  • Molecular Formula: C₆H₃ClFNO₄S[1]

  • Molecular Weight: 239.61 g/mol [1]

  • Appearance: Typically a yellow solid.[2]

  • Key Reactive Sites:

    • Sulfur Atom: Highly electrophilic due to bonding with two oxygen atoms and a chlorine atom. It is the primary site for sulfonylation reactions .

    • Carbon-1 (C-F bond): Electron-deficient due to the inductive and resonance effects of the ortho-nitro and ortho-sulfonyl chloride groups, making it susceptible to SNAr reactions .

The molecule's reactivity is dictated by the strong electron-withdrawing nature of both the nitro and sulfonyl chloride groups. This electronic pull activates the aromatic ring for nucleophilic attack.

Core Principles of Solvent Selection

The solvent's role extends beyond simply dissolving reactants. It actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. For this reagent, the most critical solvent properties are polarity and proticity.

Aprotic vs. Protic Solvents
  • Aprotic Solvents: These solvents lack acidic protons and cannot act as hydrogen bond donors. They are further classified by polarity.

    • Polar Aprotic (e.g., DMSO, Acetonitrile, DMF): Possess high dielectric constants and large dipole moments. They are excellent at solvating cations but leave anions relatively "bare" and highly nucleophilic. This property is crucial for accelerating SNAr reactions.[3][4]

    • Nonpolar/Weakly Polar Aprotic (e.g., Dichloromethane, THF, Ethyl Acetate): Have lower dielectric constants. They are less interactive and serve as an inert medium, ideal for preventing side reactions like solvolysis of the sulfonyl chloride group.

  • Protic Solvents (e.g., Water, Methanol, Ethanol): Contain acidic protons (e.g., -OH, -NH). They are strong hydrogen bond donors. This allows them to form a "solvation shell" around anionic nucleophiles, stabilizing them, lowering their energy, and thus decreasing their reactivity. This effect dramatically slows down SNAr reactions involving anionic nucleophiles.[3][4] Furthermore, protic solvents can themselves act as nucleophiles, leading to unwanted hydrolysis or alcoholysis of the sulfonyl chloride.

Logical Framework for Solvent Selection

The decision-making process for solvent selection can be visualized as a workflow. The primary determinant is the intended target site on the molecule.

G start Identify Target Reaction Site sulfonylation Target: Sulfonyl Chloride (-SO2Cl) start->sulfonylation Sulfonylation (e.g., Amide formation) snar Target: C-F Bond (SNAr Reaction) start->snar SNAr (e.g., Ether/Amine formation) choice_nonpolar Use Nonpolar/Weakly Polar Aprotic Solvent (DCM, THF, EtOAc) sulfonylation->choice_nonpolar q1 Is the nucleophile strong and anionic? snar->q1 choice_aprotic Use Polar Aprotic Solvent (DMSO, Acetonitrile, DMF) q1->choice_aprotic Yes q1->choice_nonpolar No (Neutral Nucleophile) reason_snar Reason: Maximize nucleophile reactivity by preventing H-bonding. Stabilizes Meisenheimer complex. choice_aprotic->reason_snar reason_sulfonyl Reason: Prevent solvolysis of -SO2Cl group. Provides an inert medium. choice_nonpolar->reason_sulfonyl

Caption: Solvent selection workflow for this compound.

Application Focus 1: Sulfonylation Reactions

Objective: To react a nucleophile (e.g., primary/secondary amine, alcohol) at the sulfonyl chloride group to form a sulfonamide or sulfonate ester, leaving the C-F bond intact.

Mechanism: This is a classic nucleophilic acyl substitution-type reaction at the sulfur center. A non-basic nucleophile attacks the electrophilic sulfur atom, followed by the expulsion of the chloride leaving group. An acid scavenger (a non-nucleophilic base) is typically required to neutralize the HCl byproduct.

Solvent Strategy: The primary goal is to use an inert, aprotic solvent that effectively dissolves the reactants but does not participate in the reaction. Protic solvents must be avoided as they will compete with the desired nucleophile, leading to solvolysis.

Recommended Solvents:

  • Dichloromethane (DCM): Excellent choice. Solubilizes a wide range of organic compounds and is unreactive.[5]

  • Tetrahydrofuran (THF): Good alternative, particularly if higher solubility is needed. Must be anhydrous.

  • Acetonitrile (ACN): Can be used, but its higher polarity may slightly increase the rate of competing SNAr if the reaction is heated or run for extended periods with a potent nucleophile.

  • Ethyl Acetate (EtOAc): A greener alternative to DCM for some applications.

Protocol 4.1: Synthesis of N-Benzyl-2-fluoro-6-nitrobenzene-1-sulfonamide

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps control the exothermicity of the reaction.

  • Addition of Base: Add the acid scavenger (triethylamine) to the stirred solution.

  • Nucleophile Addition: Slowly add the benzylamine dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl (aq) and transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure sulfonamide.

Application Focus 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: To substitute the fluorine atom with a nucleophile (e.g., phenoxide, alkoxide, thiolate, azide), leaving the sulfonyl chloride group intact.

Mechanism: This is a two-step addition-elimination process. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, typically fast step, the fluoride ion is eliminated to restore aromaticity.

G cluster_protic Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ (solvated) TS1_protic High Energy Transition State Nu_protic->TS1_protic High ΔG‡ (Slow Reaction) note_protic H-bonds stabilize the nucleophile, increasing the activation energy. Nu_aprotic Nu⁻ ('bare') TS1_aprotic Low Energy Transition State Nu_aprotic->TS1_aprotic Low ΔG‡ (Fast Reaction) note_aprotic Nucleophile is highly reactive. Cation is solvated, anion is not.

Caption: Effect of solvent on the activation energy (ΔG‡) of SNAr reactions.

Solvent Strategy: The key is to maximize the reactivity of the nucleophile. Polar aprotic solvents are the undisputed best choice. They solvate the counter-ion (e.g., K⁺, Na⁺) but leave the anionic nucleophile highly reactive and available to attack the aromatic ring. Protic solvents are highly detrimental to this reaction and should be strictly avoided.[3][4]

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Often the best choice, offering high polarity and excellent solvating power.

  • N,N-Dimethylformamide (DMF): Another excellent polar aprotic solvent.

  • Acetonitrile (ACN): A good option, though slightly less polar than DMSO or DMF.

  • Tetrahydrofuran (THF) with a Crown Ether: For less polar systems, adding a crown ether (e.g., 18-crown-6 for potassium salts) can help solubilize the salt and sequester the cation, liberating the nucleophile.

Protocol 5.1: Synthesis of 2-(Phenoxy)-6-nitrobenzene-1-sulfonyl chloride

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: Under an inert atmosphere, combine phenol and anhydrous DMSO in a flask.

  • Base Addition: Add the finely powdered potassium carbonate. Stir the suspension at room temperature for 15-20 minutes to form the potassium phenoxide in situ.

  • Substrate Addition: Add the this compound to the mixture as a solid in one portion.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. The reaction can be monitored by TLC or LC-MS to check for the disappearance of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the product and dissolve the inorganic salts.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether or hexane to remove any unreacted phenol.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Summary of Solvent Recommendations

Reaction TypePrimary GoalOptimal Solvent ClassRecommended SolventsSub-optimal / AvoidRationale
Sulfonylation React at -SO₂ClWeakly Polar AproticDCM, THF, EtOAcMethanol, Water, EthanolPrevents competitive solvolysis of the sulfonyl chloride group. Provides an inert reaction medium.
SNAr React at C-FPolar AproticDMSO, DMF, ACNWater, Methanol, DCM, HexaneMaximizes nucleophilicity by preventing H-bonding with the nucleophile. Stabilizes the charged Meisenheimer intermediate.[3][4]

Safety & Handling

This compound and related nitrobenzenesulfonyl chlorides are corrosive and moisture-sensitive compounds.[6][7][8]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene is recommended for extended handling).

  • Moisture Sensitivity: The sulfonyl chloride moiety can hydrolyze upon contact with moisture to form the corresponding sulfonic acid, releasing HCl gas.[6] Always handle with anhydrous solvents and under an inert atmosphere.

  • Corrosivity: The compound can cause severe skin and eye burns.[7][8][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

The synthetic utility of this compound is unlocked through the strategic and informed selection of the reaction solvent. By understanding the fundamental principles of solvent-solute interactions and their influence on competing reaction pathways, chemists can precisely control the reaction outcome. For sulfonylation, weakly polar aprotic solvents like DCM provide an inert environment that protects the sulfonyl chloride group. For SNAr reactions, polar aprotic solvents such as DMSO are essential to enhance nucleophile reactivity and accelerate the formation of the C-Nu bond. Adherence to the principles and protocols outlined in this guide will enable researchers to harness the full potential of this versatile reagent.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(15), 2881-2884. Available at: [Link]

  • Neto, B. A. D., Eberlin, M. N., & Sherwood, J. (2022). Solvent Screening Is Not Solvent Effect: A Review on the Most Neglected Aspect of Multicomponent Reactions. European Journal of Organic Chemistry. Available at: [Link]

  • Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. Available at: [Link]

  • Brouwer, C., et al. (2007). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes. Canadian Journal of Chemistry. Available at: [Link]

  • Donhoe, F. M., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6039-6045. Available at: [Link]

  • Musacchio, A. J., & MacMillan, D. W. C. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent and reaction concentration. Available at: [Link]

  • Ritter, H., & Simonescu, C. I. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. Available at: [Link]

  • Jaeger, W., & Dautzenberg, H. (2005). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules, 38(24), 10074-10081. Available at: [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet for 2-Nitrobenzenesulfonyl chloride. Available at: [Link]

  • Wang, X., et al. (2023). Visible Light-Induced Hydrosulfonylation of Terminal Alkyne with Sulfonyl Chloride via Collision Complex between Solvent and Substrate. The Journal of Organic Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Fluoro-6-nitrobenzenesulfonyl Chloride. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Molbase. (n.d.). This compound. Available at: [Link]

  • LookChem. (2022). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available at: [Link]

  • Porcheddu, A., et al. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. ResearchGate. Available at: [Link]

Sources

Strategic Catalyst Selection for 2-Fluoro-6-nitrobenzene-1-sulfonyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a technical framework for optimizing coupling reactions involving 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (FNBSC) . Due to the "dual-ortho" substitution pattern—featuring a steric nitro group and an electron-withdrawing fluoro group—this substrate presents a unique paradox: it is electronically hyper-active yet sterically encumbered. This guide details catalyst selection for two distinct reaction pathways: Nucleophilic Sulfonylation (S-N bond formation) and Desulfitative Cross-Coupling (C-C bond formation), providing validated protocols and mechanistic insights for drug discovery applications.

The Substrate Paradox: Electronic Activation vs. Steric Shielding

The reactivity of this compound is defined by the competition between inductive activation and steric hindrance.

  • Electronic Activation: The

    
     and 
    
    
    
    groups are strong electron-withdrawing groups (EWGs). They significantly increase the electrophilicity of the sulfur center, making it highly susceptible to nucleophilic attack—and hydrolysis.
  • Steric Shielding: The ortho-nitro group creates a physical barrier (steric wall) that impedes the trajectory of incoming nucleophiles, particularly bulky amines.

Implication for Catalyst Selection: Standard bases (e.g., TEA, DIPEA) often fail to drive the reaction to completion because they act primarily as proton scavengers rather than nucleophilic activators. Successful coupling requires Nucleophilic Catalysis (to form a reactive intermediate) or Transition Metal Catalysis (for desulfitative pathways).

Figure 1: Reactivity & Decision Matrix

G Substrate 2-Fluoro-6-nitrobenzene- 1-sulfonyl chloride Goal_SN Goal: Sulfonamide (S-N Bond) Substrate->Goal_SN Goal_CC Goal: Biaryl/Cross-Coupling (Desulfitative C-C) Substrate->Goal_CC Challenge_Steric Challenge: Ortho-Nitro Sterics Slow Kinetics Goal_SN->Challenge_Steric Challenge_Hydrolysis Challenge: Rapid Hydrolysis (Moisture Sensitive) Goal_SN->Challenge_Hydrolysis Cat_Pd Solution: Pd-Catalysis (Pd(OAc)2 / Ag2CO3) Goal_CC->Cat_Pd Cat_Nu Solution: Nucleophilic Catalysis (DMAP / NMI) Challenge_Steric->Cat_Nu Accelerates Attack Challenge_Hydrolysis->Cat_Nu Outcompetes Water Product_SN Product: N-Substituted Sulfonamide Cat_Nu->Product_SN Product_CC Product: Arylated Heterocycle (via SO2 extrusion) Cat_Pd->Product_CC Desulfitation

Caption: Decision matrix for catalyst selection based on the target bond formation (S-N vs. C-C).

Pathway A: Nucleophilic Sulfonylation (S-N Bond Formation)

This is the standard pathway for synthesizing sulfonamide-based inhibitors (e.g., Bcl-2 family inhibitors).

Catalyst Selection: The DMAP Advantage

For sterically hindered sulfonyl chlorides, 4-Dimethylaminopyridine (DMAP) is the catalyst of choice over simple tertiary amines.

  • Mechanism: DMAP attacks the sulfonyl sulfur to form a highly reactive N-sulfonylpyridinium salt. This intermediate is less sterically hindered than the starting chloride and more electrophilic, facilitating rapid attack by the amine nucleophile.

  • Alternative: N-Methylimidazole (NMI) can be used if DMAP removal is difficult, as NMI salts are often liquid and easier to wash out.

Protocol 1: DMAP-Catalyzed Sulfonylation of FNBSC

Objective: Coupling FNBSC with a secondary amine (e.g., piperidine derivative).

Reagents:

  • This compound (1.0 equiv)

  • Amine substrate (1.1 equiv)[1]

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Amine Solution: Dissolve the Amine (1.1 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (

    
     concentration relative to amine). Cool to 
    
    
    
    .
  • Addition: Dissolve FNBSC (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: Slow addition prevents localized heating, which can trigger hydrolysis or decomposition of the labile sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC or LC-MS. The intermediate sulfonyl pyridinium species may be visible transiently.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 0.5 M HCl (to remove DMAP and excess amine).

    • Sat.

      
       (to remove hydrolyzed sulfonic acid byproduct).
      
    • Brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Critical Control Point: If the amine is extremely unreactive (e.g., an aniline), increase DMAP to 0.5 equiv or perform the reaction in Pyridine as the solvent.

Pathway B: Desulfitative Cross-Coupling (C-C Bond Formation)

Recent advances allow sulfonyl chlorides to act as arylating agents via the extrusion of


. This is valuable for installing the 2-fluoro-6-nitrophenyl moiety onto heterocycles without using aryl halides.
Catalyst Selection: Palladium(II) Systems

The reaction proceeds via oxidative addition of Pd into the S-Cl bond, followed by


 loss to form an Aryl-Pd species.[2]
  • Primary Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Often ligand-free or simple phosphines, but oxidative additives are crucial.

  • Additives: Silver salts (

    
    ) or Copper salts are often required to facilitate the desulfitation step.
    
Protocol 2: Pd-Catalyzed Desulfitative Arylation

Objective: Coupling FNBSC with a heterocycle (e.g., thiophene or furan) or an acrylate (Heck-type).

Reagents:

  • This compound (1.2 equiv)

  • Coupling Partner (e.g., Butyl acrylate) (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or DMF

Step-by-Step Procedure:

  • Setup: Charge a pressure tube or sealed vial with

    
    , Base, and the Coupling Partner.
    
  • Addition: Add FNBSC and solvent.

  • Degassing: Sparge the solution with Argon for 10 minutes.

  • Heating: Seal the vessel and heat to 100–120°C .

    • Mechanistic Insight: High temperature is required to force the extrusion of

      
       gas.
      
  • Reaction Time: 12–24 hours.

  • Workup: Filter through a Celite pad to remove metal salts. Concentrate and purify via column chromatography.[1][3]

Troubleshooting & Data Summary

Common Failure Modes
IssueCauseCorrective Action
Hydrolysis (Sulfonic Acid formation) Wet solvent or slow nucleophilic attack.Use anhydrous DCM.[1][4] Increase DMAP load. Ensure

atmosphere.
No Reaction (Recovered SM) Steric bulk of 2-F/6-NO2 blocking approach.Switch from TEA to Pyridine (solvent). Heat to 40°C.
Desulfonylation (in Sulfonamide synthesis) Overheating with metal contaminants.Keep temp < 40°C. Avoid Pd/Cu traces in glassware.
Darkening/Decomposition Nitro group reduction or polymerization.Avoid strong reducing agents (e.g.,

) during workup.
Figure 2: Mechanistic Pathway (Nucleophilic Catalysis)

Mechanism SM FNBSC (Electrophile) Inter N-Sulfonylpyridinium Salt (Active) SM->Inter Fast Attack (Cl- leaves) DMAP DMAP (Catalyst) DMAP->Inter Prod Sulfonamide Product Inter->Prod Nu Attack (DMAP leaves) Nu Amine (Nucleophile) Nu->Prod Prod->DMAP Regenerated

Caption: The catalytic cycle of DMAP. The formation of the N-sulfonylpyridinium salt overcomes the steric barrier of the ortho-nitro group.

References

  • BenchChem. (2025).[1] Protocol 2: Optimized Protocol for Sterically Hindered Nucleophiles.[4] Retrieved from

  • Deng, R., et al. (2014). Desulfitative Pd-catalysed coupling reaction using benzenesulfonyl chlorides and enones.[5][6] Catalysis Science & Technology.[5] Retrieved from

  • Loughney, D. A., et al. (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.[7] Chemistry - A European Journal.[8] Retrieved from

  • RSC Advances. (2011). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution.[9] Journal of the Chemical Society B. Retrieved from

  • Vertex AI Search. (2025). Consolidated search results on this compound properties and reactions.

Sources

Application Notes & Protocols: Leveraging 2-Fluoro-6-nitrobenzene-1-sulfonyl Chloride in Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Tool for Solid-Phase Chemistry

In the landscape of solid-phase organic synthesis (SPOS), the choice of linker and immobilization strategy is paramount to the success of a project. 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride, hereafter referred to as FNS-Cl, has emerged as a versatile and powerful reagent for researchers in drug discovery and combinatorial chemistry. Its unique trifunctional nature—a highly reactive sulfonyl chloride, an electron-withdrawing nitro group, and a labile fluorine atom—provides a robust platform for both the stable anchoring of molecules and their subsequent functionalization and traceless release.

The core utility of FNS-Cl lies in its ability to react readily with primary and secondary amines to form stable sulfonamides, effectively anchoring them to a solid support.[1][2] Beyond simple immobilization, the true elegance of this reagent is revealed in its capacity to act as a traceless linker. The ortho-nitro and fluoro substituents work in concert to activate the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of molecular diversity directly onto the linker, followed by a cleavage step that leaves no residual linker atoms on the final product. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind each step.

Core Application I: Immobilization of Amines for Solid-Phase Synthesis

The foundational application of FNS-Cl is the covalent attachment of amine-functionalized starting materials to a solid support. The high reactivity of the sulfonyl chloride group ensures efficient coupling with resin-bound amines, forming a sulfonamide linkage that is stable to a wide range of reaction conditions commonly employed in SPOS.

Causality of Experimental Design:
  • Resin Choice: An aminomethyl-functionalized resin (e.g., aminomethylated polystyrene) is the standard choice as it provides the primary amine nucleophile required for the initial coupling.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or pyridine, is essential. Its role is to scavenge the hydrochloric acid (HCl) generated during the sulfonylation reaction, driving the equilibrium towards product formation and preventing acid-mediated side reactions.[1]

  • Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are chosen for their ability to swell the polystyrene resin, ensuring that the reactive sites are accessible to the reagents in the solution phase.

Experimental Protocol: Resin Functionalization with FNS-Cl
  • Resin Preparation: Swell aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Reagent Solution Preparation: In a separate vial, dissolve this compound (FNS-Cl) (1.5 eq, 1.5 mmol, 359 mg) in DCM (5 mL).

  • Coupling Reaction: Drain the solvent from the swollen resin. Add the FNS-Cl solution to the resin, followed by DIPEA (3.0 eq, 3.0 mmol, 522 µL).

  • Agitation: Agitate the reaction mixture at room temperature for 4 hours using a shaker or overhead stirrer.

  • Monitoring: To monitor the reaction, a small sample of beads can be removed and subjected to the Kaiser test.[3] A negative Kaiser test (beads remain colorless) indicates the complete consumption of primary amines.

  • Washing: Upon completion, drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the functionalized resin under high vacuum for at least 2 hours before proceeding to the next step.

G cluster_reactants Resin Aminomethyl Resin (Solid Support) FunctionalizedResin FNS-Functionalized Resin Resin->FunctionalizedResin Sulfonamide Formation FNSCl FNS-Cl (2-Fluoro-6-nitrobenzene- 1-sulfonyl chloride) FNSCl->FunctionalizedResin Base DIPEA (Base) Base->FunctionalizedResin Solvent DCM (Solvent) Solvent->FunctionalizedResin

Diagram 1: Immobilization of an amine resin with FNS-Cl.

Core Application II: FNS-Cl as a Traceless Linker for Amine Libraries

The most sophisticated application of FNS-Cl in SPOS is its use as a traceless linker, enabling the synthesis of libraries of secondary or tertiary amines. This strategy hinges on a three-stage process: immobilization, diversification via SNAr, and traceless cleavage.

Workflow Overview
  • Immobilization: A suitable "scaffold" amine is first attached to the solid support via the FNS linker. This is achieved by reacting an amine-containing molecule with the FNS-functionalized resin prepared in the previous protocol.

  • Diversification (SNAr): The resin-bound molecule is then treated with a library of primary or secondary amines. The electron-withdrawing nitro group strongly activates the ortho-positioned fluorine for nucleophilic aromatic substitution. The incoming amine displaces the fluoride, forming a new C-N bond and attaching the diversity element.

  • Cleavage: The final, purified product is released from the solid support. This is typically accomplished by nucleophilic cleavage of the sulfonamide bond using a thiol, such as thiophenol, in the presence of a base.[4] This step regenerates the scaffold amine (which remains on the resin) and releases the desired product into solution, free of any linker remnants.

G Start FNS-Functionalized Resin Step1 Step 1: Immobilize Scaffold Amine (R1-NH2) Start->Step1 Intermediate Resin-Linker-NH-R1 Step1->Intermediate Step2 Step 2: Diversify (SNAr) with Library Amine (R2-NH2) Intermediate->Step2 Diversified Resin-Linker(N-R2)-NH-R1 Step2->Diversified Step3 Step 3: Cleavage (Thiol + Base) Diversified->Step3 Product Final Product: R1-NH-R2 (in solution) Step3->Product

Diagram 2: Traceless linker workflow using FNS-Cl.
Detailed Protocol: Synthesis of a Secondary Amine Library

This protocol assumes the starting point is the FNS-functionalized resin from the first protocol.

Part A: Immobilization of a Scaffold Amine

  • Resin Preparation: Swell the FNS-functionalized resin (1.0 g) in DMF (10 mL) for 30 minutes.

  • Reaction: Add the primary scaffold amine (e.g., benzylamine, R1-NH2) (5.0 eq, 5.0 mmol) to the resin suspension.

  • Agitation & Heating: Agitate the mixture at 60 °C for 12 hours. The elevated temperature is often necessary to drive the SNAr reaction to completion.

  • Washing: Cool the resin to room temperature. Drain the solvent and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove excess amine. Dry under vacuum.

Part B: Diversification with a Library of Amines

This step would be performed in parallel in separate reaction vessels for each member of the amine library.

  • Resin Dispensing: Dispense the resin from Part A into the wells of a multi-well reaction block (e.g., 50 mg per well).

  • Swelling: Swell the resin in each well with DMF (0.5 mL).

  • Amine Addition: Add a solution of the library amine (R2-NH2) (10.0 eq relative to resin loading) in DMF to each corresponding well.

  • Reaction: Seal the reaction block and heat at 80 °C for 16 hours with agitation.

  • Washing: After cooling, wash the resin in all wells extensively to remove unreacted reagents. A typical sequence is DMF, MeOH, and DCM, repeated three times.

Part C: Traceless Cleavage

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 10% thiophenol and 5% DIPEA in DMF.

  • Cleavage Reaction: Add the cleavage cocktail (1.0 mL) to each well containing the washed and dried resin.

  • Agitation: Agitate the mixture at room temperature for 6 hours.

  • Product Collection: Filter the contents of each well, collecting the filtrate which contains the desired cleaved product (R1-NH-R2).

  • Post-Cleavage Wash: Wash the resin with additional DMF (0.5 mL) and combine the filtrates to maximize product recovery.

  • Work-up: The collected filtrates can then be concentrated and purified as required (e.g., by preparative HPLC).

Data Summary and Key Parameters

The efficiency of each step is highly dependent on the specific substrates used. The following table provides a general guide to reaction parameters.

Step Reagent(s) Base Solvent Temp. Time Notes
Resin Functionalization FNS-ClDIPEADCMRT2-4 hMonitored by Kaiser test for disappearance of primary amines.
Scaffold Immobilization Primary Amine (R1-NH2)NoneDMF60 °C12-16 hThe amine acts as both nucleophile and base.
Diversification (SNAr) Library Amine (R2-NH2)NoneDMF80 °C16-24 hHigher temperatures may be needed for less nucleophilic amines.
Traceless Cleavage ThiophenolDIPEADMFRT4-8 hOther thiols (e.g., mercaptoethanol) can also be effective.[4]

Conclusion: A Robust Strategy for Combinatorial Synthesis

This compound provides a reliable and versatile platform for solid-phase synthesis. Its application extends from simple immobilization of amines to a sophisticated traceless linker strategy for the parallel synthesis of amine libraries. The predictable reactivity of the sulfonyl chloride and the activated aromatic ring, combined with the mild cleavage conditions, makes FNS-Cl an invaluable tool for medicinal chemists and drug development professionals seeking to rapidly generate and screen diverse chemical entities. The protocols outlined herein provide a solid foundation for implementing this chemistry, with ample room for optimization based on specific substrate and library requirements.

References

  • Hameed, A. D., et al. (2021). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin and Various Benzenesulfonyl Chlorides. Sarcouncil Journal of Biomedical Sciences. [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(3). [Link]

  • Wang, Y., & Ganesan, A. (2000). Solid-phase synthesis of fumiquinazoline alkaloids. Organic Letters, 2(21), 3293-3296. [Link]

  • Wrobel, Z., & Wojciechowski, K. (2004). Polymer-supported o- and p-nitrobenzenesulfonamides: versatile substrates for the synthesis of heterocycles. Arkivoc, 2004(5), 152-177. [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Hydrolysis & Optimizing Reaction Stability

The Chemistry of Instability: Why This Molecule Fails

User Query: "Why does my reaction yield high amounts of sulfonic acid instead of the sulfonamide, even when I use standard Schotten-Baumann conditions?"

Technical Insight: 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (FNBSC) represents a "perfect storm" of reactivity that makes standard protocols insufficient. You are battling two competing forces:

  • Electronic Hyper-Activation (The "Hot" Electrophile): The sulfonyl sulfur atom is electron-deficient. The Nitro group (-NO₂) at the ortho position is a strong electron-withdrawing group (EWG), pulling electron density away from the sulfur. The Fluoro group (-F) at the other ortho position further activates the ring. This makes the sulfur atom extremely electrophilic and aggressively reactive toward any nucleophile, including trace water [1].

  • Steric Filtering (The "Crowded" Gate): The 2,6-disubstitution pattern creates a "steric gate." While the sulfur is highly reactive, it is physically shielded.

    • Small Nucleophiles (Water): Can easily slip past the steric bulk of the -NO₂ and -F groups to attack the sulfur.

    • Large Nucleophiles (Complex Amines): Face significant steric hindrance, slowing down the desired C-N bond formation.

The Consequence: In the presence of moisture, the rate of hydrolysis (


) often exceeds the rate of amidation (

), leading to the formation of the unreactive sulfonic acid byproduct.

Pre-Reaction Protocol: The "Zero-Moisture" Baseline

Before you mix reagents, you must eliminate the silent killer: atmospheric moisture.

Storage & Handling Checklist
ParameterSpecificationReason
Storage Temp 2°C to 8°C (Desiccated)Lowers kinetic energy, slowing spontaneous hydrolysis with headspace moisture.
Headspace Argon or NitrogenDisplaces humid air. FNBSC is hygroscopic.
Vessel Amber GlassNitro compounds can be photosensitive; prevents radical degradation.
Physical State Crystalline SolidIf it looks like a "wet paste" or oil, it has likely already hydrolyzed to the acid. Do not use.
Solvent Preparation (Critical)

Do NOT rely on "anhydrous" solvents from a bottle opened 3 days ago.

  • Dichloromethane (DCM): Distill over CaH₂ or pass through activated alumina columns.

  • Tetrahydrofuran (THF): Must be fresh; peroxides and water are detrimental.

  • Verification: If available, check solvent water content via Karl Fischer titration (< 50 ppm required).

Reaction Optimization: The "Cold & Dry" Protocol

Standard Schotten-Baumann (biphasic water/DCM) conditions are NOT recommended for this substrate due to its high hydrolytic instability.

Recommended Workflow: Anhydrous Amidation

Objective: Maximize Selectivity (


)

Step 1: The Setup

  • Flame-dry all glassware under vacuum.

  • Cool the reaction vessel to -10°C to 0°C .

    • Why? Lower temperatures favor the kinetic product (sulfonamide) and suppress the higher-energy transition state of hydrolysis. It also controls the exotherm, which can otherwise cause decomposition [1].

Step 2: The Base Choice Avoid aqueous inorganic bases (NaOH/Na₂CO₃). Use organic bases that act as proton scavengers without generating water.

  • Primary Choice: Pyridine (acts as both solvent/co-solvent and nucleophilic catalyst).

  • Secondary Choice: Triethylamine (TEA) or DIPEA (Hünig's base) in DCM.

    • Note: Pyridine is superior because it forms an intermediate N-sulfonylpyridinium salt, which is a more reactive electrophile than the chloride itself but less prone to non-specific hydrolysis if the system is dry [5].

Step 3: Order of Addition (The "Reverse Add") Instead of adding the chloride to the amine, add the amine to the chloride (or vice versa depending on amine value), but ensure the base is present to neutralize HCl immediately.

  • Pro-Tip: Dissolve FNBSC in dry DCM and add it dropwise to the amine/base mixture at 0°C. This prevents localized heating.

Visualization: Competitive Pathways & Control

The following diagram illustrates the kinetic competition you are managing.

ReactionPathways cluster_conditions Critical Control Points FNBSC 2-Fluoro-6-nitro -benzenesulfonyl Chloride Intermediate Reactive Intermediate (Sulfonyl-Pyridinium) FNBSC->Intermediate + Pyridine (Catalysis) Waste Sulfonic Acid (Dead End) FNBSC->Waste Direct Hydrolysis Product Desired Sulfonamide (Stable) Intermediate->Product + Amine (R-NH2) Low Temp (-10°C) Intermediate->Waste + H2O (Moisture) High Temp / Wet Solvent

Caption: Kinetic competition between amidation (green path) and hydrolysis (red path). Pyridine catalysis accelerates the desired path only in anhydrous conditions.

Troubleshooting & Diagnostics

The reaction failed. Now what?

Diagnostic Table
ObservationRoot CauseCorrective Action
LCMS shows Mass [M-Cl+OH] Hydrolysis (Sulfonic Acid formation).System was not dry. Check solvent water content. Switch from open-air addition to septum/syringe addition.
Starting Material Remains Reaction stalled; steric hindrance.The 2,6-substitution is blocking the amine. Allow to warm to RT slowly only after 2 hours at 0°C. Add DMAP (catalytic

Technical Support Center: Strategies for the Removal of Unreacted 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2-fluoro-6-nitrobenzene-1-sulfonyl chloride from reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Introduction: The Challenge of a Highly Reactive Reagent

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Dabrafenib. Its high electrophilicity, a consequence of the electron-withdrawing nitro and fluoro substituents, makes it an efficient reactant for the formation of sulfonamides. However, this same reactivity presents a significant challenge in post-reaction workup. Any unreacted sulfonyl chloride can interfere with subsequent synthetic steps, complicate purification, and compromise the purity of the final product. This guide will equip you with the knowledge to effectively mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound?

Unreacted this compound is a highly reactive electrophile. If not removed, it can react with nucleophilic reagents in subsequent steps, leading to unwanted side products. During purification by chromatography, it can streak or co-elute with the desired product, making isolation difficult. Furthermore, its hydrolysis product, 2-fluoro-6-nitrobenzenesulfonic acid, can potentially degrade acid-sensitive functional groups in your target molecule.

Q2: What are the primary methods for removing this sulfonyl chloride?

The most common strategies involve converting the unreacted sulfonyl chloride into a more easily separable derivative. This is typically achieved through:

  • Aqueous Hydrolysis (Quenching): Reaction with water or an aqueous basic solution to form the water-soluble sulfonic acid.

  • Nucleophilic Quenching: Reaction with a simple amine or alcohol to form a sulfonamide or sulfonate ester with different polarity than the desired product.

  • Scavenger Resins: Use of solid-supported nucleophiles (e.g., amine-functionalized resins) to covalently bind and remove the sulfonyl chloride by filtration.

The choice of method depends on the stability of your product to the reaction conditions and the differences in physical properties between your product and the quenched byproducts.

Q3: My product is sensitive to basic conditions. How can I remove the sulfonyl chloride without using a strong base?

If your product contains base-labile groups (e.g., esters), you should avoid quenching with strong bases like sodium hydroxide. Instead, consider the following options:

  • Quenching with a mild base: A saturated solution of sodium bicarbonate can be used to promote hydrolysis to the sulfonic acid, which can then be removed by extraction.[1]

  • Nucleophilic quench with an amine: Adding a simple, non-nucleophilic amine (like a few drops of a secondary amine) will convert the sulfonyl chloride to a sulfonamide. This new sulfonamide will have a different polarity, likely making it easier to separate by chromatography.

  • Scavenger Resins: Amine-based scavenger resins are highly effective at removing sulfonyl chlorides under neutral conditions.[2][3] The resin-bound sulfonamide is then simply filtered off.

Q4: I'm seeing a new spot on my TLC plate after quenching with an amine. What is it?

This new spot is likely the sulfonamide formed from the reaction of this compound with the quenching amine. While you have removed the reactive sulfonyl chloride, you have introduced a new compound that must now be separated from your desired product, typically by column chromatography.

Troubleshooting Guide

Issue 1: The sulfonyl chloride is still present after an aqueous workup.
  • Possible Cause 1: Insufficient Hydrolysis. Due to the electron-withdrawing groups, this compound is highly reactive, but its hydrolysis can be slow if it has poor solubility in the aqueous phase.

    • Solution: Increase the stirring time with the aqueous base to allow for complete hydrolysis. Using a co-solvent that is miscible with both the organic and aqueous phases can also improve reaction rates.

  • Possible Cause 2: Inefficient Extraction. The resulting 2-fluoro-6-nitrobenzenesulfonic acid may not be fully partitioning into the aqueous layer.

    • Solution: Perform multiple extractions with the basic aqueous solution. Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) to deprotonate the sulfonic acid and increase its water solubility.

Issue 2: My product is co-eluting with the quenched byproduct during column chromatography.
  • Possible Cause: Similar Polarity. The polarity of your desired product and the quenched byproduct (sulfonamide or sulfonate ester) are too similar for effective separation with the chosen eluent system.

    • Solution 1: Optimize Chromatography Conditions. Systematically screen different solvent systems for your column chromatography. A good starting point for separating the sulfonyl chloride from its corresponding sulfonamide is a hexane/ethyl acetate or dichloromethane/methanol gradient.[4][5][6]

    • Solution 2: Choose a Different Quenching Agent. If you quenched with an amine, consider quenching with a small di-amine. The resulting sulfonamide will be significantly more polar and should be easier to separate. Alternatively, quenching with water/base to form the highly polar sulfonic acid will likely result in it staying at the baseline of your TLC plate.[7]

Decision-Making Workflow for Removal Strategy

Removal_Strategy start Reaction Mixture containing unreacted 2-Fluoro-6-nitrobenzene- 1-sulfonyl chloride product_stability Is the desired product stable to aqueous base? start->product_stability aqueous_quench Aqueous/Basic Quench product_stability->aqueous_quench Yes nucleophilic_quench Nucleophilic Quench (e.g., with an amine) product_stability->nucleophilic_quench No separation_difficulty Is the product polarity similar to the quenched byproduct? high_throughput High-throughput or parallel synthesis? separation_difficulty->high_throughput No scavenger_resin Use Scavenger Resin (e.g., amine-functionalized) separation_difficulty->scavenger_resin Yes high_throughput->scavenger_resin Yes chromatography Purify by Column Chromatography high_throughput->chromatography No aqueous_quench->chromatography nucleophilic_quench->separation_difficulty scavenger_resin->chromatography

Caption: Decision tree for selecting a removal method.

Experimental Protocols

Protocol 1: Standard Aqueous/Basic Workup

This protocol is suitable for the removal of excess sulfonyl chloride when the desired product is stable to aqueous base.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm from the quench.

  • Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring. Monitor for any temperature increase.

  • Add Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 30-60 minutes. This will hydrolyze the remaining sulfonyl chloride and neutralize the resulting sulfonic acid.[1]

  • Phase Separation: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the layers.

  • Extraction: Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, dichloromethane) two more times to recover any dissolved product.

  • Wash and Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by TLC or LC-MS to confirm the absence of the sulfonyl chloride.

Protocol 2: Nucleophilic Quench with an Amine

This method is useful when the product is sensitive to aqueous base and the resulting sulfonamide is easily separable.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Quenching Amine: Slowly add a simple secondary amine (e.g., diethylamine, 1.5-2 equivalents relative to the excess sulfonyl chloride).

  • Stir: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Monitor: Monitor the disappearance of the sulfonyl chloride by TLC.

  • Workup: Dilute the reaction mixture with an appropriate organic solvent and wash with 1M HCl to remove the excess amine. Then wash with saturated aqueous NaHCO₃ and brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the desired product from the newly formed sulfonamide.

Protocol 3: Removal using a Scavenger Resin

This is an excellent option for sensitive substrates or for parallel synthesis to simplify purification.

  • Choose Resin: Select an amine-based scavenger resin (e.g., aminomethylated polystyrene).[2][3] Use 2-3 equivalents of the resin relative to the excess sulfonyl chloride.

  • Add Resin: Add the scavenger resin to the reaction mixture.

  • Stir: Stir the suspension at room temperature. The required time can range from 2 to 24 hours.

  • Monitor: Monitor the reaction by TLC for the disappearance of the sulfonyl chloride spot.

  • Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes and concentrate in vacuo to yield the crude product, which can then be used directly or further purified if necessary.

Data Presentation

Table 1: Comparison of Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Aqueous/Basic Quench Cost-effective, byproducts are highly water-soluble.Not suitable for base-sensitive products. Can be slow if biphasic mixing is poor.Robust, water-insensitive products on a moderate to large scale.
Nucleophilic Quench Fast and effective conversion of sulfonyl chloride.Introduces a new impurity (sulfonamide/ester) that must be removed.Reactions where the resulting sulfonamide/ester has significantly different properties (e.g., polarity) than the desired product, allowing for easy separation.
Scavenger Resins High selectivity, simple filtration workup, suitable for sensitive substrates and parallel synthesis.Higher cost, can sometimes require longer reaction times.Products that are difficult to purify by other means, or for high-throughput screening.[2][3]

Table 2: TLC Visualization of this compound

Visualization MethodObservationComments
UV Light (254 nm) Dark spot (quenching).The aromatic nitro group makes it strongly UV active. This is a non-destructive method.[5]
Potassium Permanganate Stain No significant color change.The sulfonyl chloride group is not readily oxidized.
p-Anisaldehyde Stain Faint coloration upon heating.Not a highly sensitive method for this compound.
Iodine Chamber Yellow-brown spot.Good for general visualization of organic compounds.[5]

Chemical Transformations in Quenching

Quenching_Reactions cluster_0 Quenching Pathways cluster_1 Aqueous/Basic Quench cluster_2 Nucleophilic Quench cluster_3 Scavenger Resin sulfonyl_chloride 2-Fluoro-6-nitrobenzene- 1-sulfonyl chloride sulfonic_acid 2-Fluoro-6-nitrobenzene- sulfonic acid (water-soluble) sulfonyl_chloride->sulfonic_acid H₂O, Base (e.g., NaHCO₃) sulfonamide N-substituted-2-fluoro-6-nitro- benzenesulfonamide sulfonyl_chloride->sulfonamide R₂NH sulfonate_ester Alkyl 2-fluoro-6-nitro- benzenesulfonate sulfonyl_chloride->sulfonate_ester ROH resin_bound Resin-bound sulfonamide (removed by filtration) sulfonyl_chloride->resin_bound Resin-NH₂

Caption: Chemical transformations during quenching.

References

  • Supra Sciences. Sulfonyl Chloride (SO2Cl). [Link]

  • Supra Sciences. Sulfonyl Chloride Resin. [Link]

  • Google Patents.
  • Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]

  • Veeprho. Dabrafenib Impurities and Related Compound. [Link]

  • Journal of the Chemical Society B: Physical Organic. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]

  • Rapp Polymere. Scavenger resins. [Link]

  • ResearchGate. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • National Center for Biotechnology Information. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • ResearchGate. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. [Link]

  • University of Southampton. Sulfonyl Chloride Resins and Associated Supported Reagents. [Link]

  • ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • Chromatography Today. How to Choose the Best Eluent for Thin Layer Chromatography. [Link]

  • Patsnap. Preparation method of dabrafenib. [Link]

  • USP. 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. [Link]

  • Simon Fraser University. Thin Layer Chromatography (TLC). [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Google Patents. Preparation method of dabrafenib. CN103588767A.
  • Journal of Chromatography A. Generic chiral separation strategy for supercritical fluid chromatography. [Link]

  • Pharmaffiliates. 2-Fluoro-6-nitrobenzenesulfonyl Chloride. [Link]

  • PubChem. This compound. [Link]

  • Organic Letters. Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. [Link]

  • Organic Syntheses. orthanilic acid. [Link]

  • SciSpace. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Neutral and alkaline hydrolysis of 2,4,6-trimethylbenzenesulphonyl chloride. [Link]

  • Organic Letters. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. [Link]

  • PubChem. 2-Nitrobenzenesulfonyl chloride. [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

  • National Center for Biotechnology Information. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. [Link]

  • MDPI. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • Save My Exams. Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. [Link]

  • ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]

  • Environmental Protection Agency. 2-Methoxy-4-nitrobenzenesulfonyl chloride Properties. [Link]

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

  • Chemistry Steps. Nucleophiles and Electrophiles. [Link]

  • YouTube. # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.. [Link]

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Validation & Comparative

A Comparative Guide to the Infrared Absorption Profile of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the precise characterization of reagents and intermediates is not merely a procedural step but a cornerstone of experimental validity and success. Among the vast arsenal of analytical techniques available to the modern researcher, Infrared (IR) spectroscopy remains a rapid, reliable, and non-destructive method for the identification of key functional groups within a molecule.[1][2] This guide provides an in-depth analysis of the characteristic Infrared (IR) absorption bands of 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride, a key building block in medicinal chemistry. By comparing its expected spectral features with established data for its constituent functional groups, we offer a robust framework for its identification and quality assessment.

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of molecules.[3] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the stretching and bending of its covalent bonds.[4] These absorption frequencies are highly characteristic of specific functional groups, providing a unique molecular "fingerprint".[2] For a multi-functionalized compound like this compound, the IR spectrum is a composite of absorptions from the sulfonyl chloride, nitro, and fluoro-substituted aromatic moieties. Understanding these individual contributions is key to a complete spectral interpretation.

Molecular Structure and Key Vibrational Modes

The structure of this compound incorporates several strongly IR-active functional groups. The interaction of these groups and their positions on the aromatic ring influence the precise location and intensity of their characteristic absorption bands.

Figure 1. Molecular structure of this compound highlighting the key functional groups.

Comparative Analysis of Characteristic IR Absorption Bands

The following table summarizes the expected IR absorption regions for this compound based on the analysis of its functional groups. This data is compiled from established spectroscopic libraries and literature values for similar compounds.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityNotes
Sulfonyl Chloride (SO₂Cl) Asymmetric S=O Stretch1410 - 1375StrongOne of the most characteristic bands for sulfonyl chlorides.[5][6]
Symmetric S=O Stretch1204 - 1166StrongComplements the asymmetric stretch for definitive identification.[5][6]
S-Cl Stretch~375Strong in RamanMay be weak or outside the standard mid-IR range.[7]
Nitro Group (NO₂) Asymmetric NO₂ Stretch1550 - 1475StrongConjugation with the aromatic ring lowers the frequency compared to aliphatic nitro compounds.[3][8][9]
Symmetric NO₂ Stretch1360 - 1290StrongFor aromatic nitro compounds, this band is typically of comparable intensity to the asymmetric stretch.[3][8][9]
C-N Stretch890 - 835MediumA useful, though less intense, indicator of the nitro group.[10]
Aromatic Ring C-H Stretch3100 - 3000Medium to WeakTypical for sp² C-H bonds on an aromatic ring.[11][12]
C=C In-Ring Stretch1600 - 1400Medium to StrongOften appears as a series of bands.[3][11]
C-H Out-of-Plane Bend900 - 675StrongThe position is highly indicative of the substitution pattern. However, interpretation can be complicated by the presence of strong electron-withdrawing groups like the nitro group.[3][13]
Fluoro Group (C-F) C-F Stretch1400 - 1000StrongThis is a broad range and can overlap with other absorptions, particularly the fingerprint region.[6]
In-Depth Spectral Interpretation

Sulfonyl Chloride Group: The presence of the sulfonyl chloride functional group is most reliably confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. For aromatic sulfonyl chlorides, these are expected in the 1410-1375 cm⁻¹ and 1204-1166 cm⁻¹ regions, respectively.[5][6] These bands are typically very intense due to the large change in dipole moment during vibration.

Nitro Group: The nitro group is another powerful chromophore in the IR spectrum, giving rise to two very strong and characteristic absorption bands.[3] For aromatic nitro compounds, the asymmetric NO₂ stretch is typically found between 1550-1475 cm⁻¹, and the symmetric stretch appears in the 1360-1290 cm⁻¹ range.[3][9] The electronic effect of the nitro group as a strong electron-withdrawing group influences the exact position of these bands.[3]

Aromatic System and Substituents: The aromatic ring itself provides several key signals. The C-H stretching vibrations above 3000 cm⁻¹ are indicative of hydrogen atoms attached to sp² hybridized carbon atoms.[11] A series of medium to strong bands between 1600-1400 cm⁻¹ arise from the C=C in-ring stretching vibrations.[3][11] The C-F stretching vibration for aromatic fluorides gives a strong absorption in the broad 1400-1000 cm⁻¹ region.[6] This band may overlap with other absorptions in the fingerprint region, making a definitive assignment challenging without comparative spectra. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can often be used to determine the substitution pattern of the benzene ring; however, the presence of strongly electron-withdrawing groups like the nitro group can complicate these patterns.[3][13]

Experimental Protocol for IR Spectrum Acquisition

To ensure data integrity and reproducibility, a standardized protocol for acquiring the IR spectrum of a solid sample like this compound is essential. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.

ATR_IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_post Post-Acquisition start Start clean_atr Clean ATR Crystal (e.g., with isopropanol) start->clean_atr background Acquire Background Spectrum clean_atr->background place_sample Place Small Amount of Solid Sample on ATR Crystal background->place_sample apply_pressure Apply Consistent Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum process_data Process Data (e.g., baseline correction) acquire_spectrum->process_data analyze Analyze Spectrum & Identify Characteristic Bands process_data->analyze end End analyze->end

Figure 2. Standard workflow for acquiring an ATR-IR spectrum of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe.

  • Background Spectrum: Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis: After acquisition, process the spectrum using the spectrometer's software. This may include baseline correction and ATR correction. Analyze the spectrum by identifying the wavenumbers of the major absorption bands and comparing them to the expected values in the table above.

Conclusion

The infrared spectrum of this compound is characterized by a series of strong, diagnostic absorption bands that confirm the presence of its key functional groups. The most prominent features are the strong S=O stretches of the sulfonyl chloride group, the intense asymmetric and symmetric NO₂ stretches of the nitro group, and the various vibrations of the substituted aromatic ring. By following a systematic approach to spectral interpretation and a validated experimental protocol, researchers can confidently use IR spectroscopy as a primary tool for the rapid identification and quality control of this important synthetic intermediate.

References
  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • Infrared of nitro compounds - Chemistry LibreTexts.
  • IR Spectroscopy Tutorial - Organic Chemistry at CU Boulder.
  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate.
  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs.
  • Infrared Spectroscopy - Michigan State University.
  • Infrared Spectroscopy: Analyzing Organic Compound Structures - HSCprep.
  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing.
  • A Guide to the Complete Interpretation of Infrared Spectra of Organic Structures - ACS Publications.
  • 11.2: Infrared (IR) Spectroscopy - Chemistry LibreTexts.
  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts.
  • IR Spectroscopy Tutorial: Nitro Groups - University of Calgary.
  • IR Spectroscopy Tutorial: Aromatics - University of Calgary.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition - Spectroscopy Online.
  • The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes - ACS Publications.
  • Typical IR Absorption Frequencies For Common Functional Groups - Northern Illinois University.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry.
  • Table of Characteristic IR Absorptions - University of Colorado Boulder.
  • Infrared spectra of aromatic rings - Chemistry LibreTexts.

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Comparative Mass Spectrometry Guide: 2-Fluoro-6-nitrobenzene-1-sulfonyl Chloride (FNBSC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (FNBSC) is a specialized electrophilic derivatizing agent used primarily in proteomic and metabolomic workflows to label nucleophiles (amines, phenols) for enhanced ionization and chromatographic retention.

Unlike standard reagents such as Dansyl Chloride or the unsubstituted Benzenesulfonyl Chloride, FNBSC features a 2,6-disubstitution pattern . This creates a unique steric and electronic environment—the "Ortho Effect"—which significantly alters its mass spectrometry fragmentation behavior. This guide dissects the fragmentation mechanics of FNBSC, compares it with industry standards, and provides validated protocols for its application.

Part 1: Chemical Profile & Theoretical Fragmentation

The "Ortho Effect" in MS

The defining feature of FNBSC is the interaction between the nitro group (


) at position 6 and the sulfonyl chloride group (

) at position 1. In mass spectrometry, ortho-substituted nitroarenes often undergo distinct rearrangements not seen in meta- or para-isomers (e.g., 4-Fluoro-3-nitrobenzene-1-sulfonyl chloride).

Key Mechanism: The oxygen of the ortho-nitro group can interact with the sulfur atom or the ipso-carbon during fragmentation, facilitating the loss of neutral small molecules (


, 

) and stabilizing specific cation intermediates.
Predicted Fragmentation Pathway (EI/ESI+)

Note: Values are based on the


 isotope. The presence of Chlorine will generate a characteristic M+2 peak at ~33% intensity.
Fragment Ionm/z (approx)Structure/IdentityMechanism of Formation

239 Molecular IonParent radical cation. Stable due to aromatic ring.

204 Sulfonyl Cation (

)

-cleavage of the S-Cl bond. Common base peak in sulfonyl chlorides.

140 Aryl Cation (

)
Extrusion of

. This is the diagnostic "core" aromatic fragment.

94 Fluorophenyl Cation (

)
Loss of nitro group from the aryl cation.

110 Phenolic Radical CationOrtho Effect: Rearrangement where nitro oxygen transfers to the ring, followed by NO loss.
Visualization of Fragmentation Mechanics

The following diagram illustrates the specific decay pathways, highlighting the difference between standard inductive cleavage and the ortho-effect rearrangement.

FNBSC_Fragmentation M Molecular Ion [M]+ m/z 239 (100%) / 241 (33%) Sulfonyl Sulfonyl Cation [M-Cl]+ m/z 204 M->Sulfonyl - Cl (Inductive Cleavage) Aryl Aryl Cation [Ar]+ m/z 140 Sulfonyl->Aryl - SO2 (Desulfonation) FluoroPhenyl Fluorophenyl Cation m/z 94 Aryl->FluoroPhenyl - NO2 (Homolytic) Rearrange Rearrangement Ion [Ar-O]+ m/z 110 Aryl->Rearrange - NO (Ortho-Effect Rearrangement)

Figure 1: Predicted fragmentation pathway of FNBSC. The dashed line indicates the specific ortho-effect rearrangement characteristic of 2-nitro substituted sulfonyls.

Part 2: Comparative Analysis (FNBSC vs. Alternatives)

This section evaluates FNBSC against the industry standard (Dansyl Chloride) and its structural isomer (4-Fluoro-3-nitrobenzene-1-sulfonyl chloride).

Performance Matrix
FeatureFNBSC (2-F, 6-NO2) Dansyl Chloride 4-Fluoro-3-nitro Isomer
Primary Use Sterically hindered labeling; SNAr probes.General amine/phenol derivatization.Structural elucidation; isomer differentiation.
MS Signature Distinct Cl isotope pattern; Ortho-effect rearrangement ions (m/z 110).Fluorescent; Strong dimethylamino fragment (m/z 170).Similar to FNBSC but lacks intense ortho-rearrangement ions.
Steric Properties High: 2,6-substitution creates a "shielded" sulfonyl group.Medium: Naphthalene ring is bulky but sulfonyl is less crowded.Low: Substituents are distal (3,4 position).
Reactivity High electrophilicity (electron-deficient ring), but kinetically controlled by sterics.High reactivity; prone to hydrolysis.High reactivity; less selective than FNBSC.
Why Choose FNBSC?
  • Enhanced Selectivity: The steric crowding at the 2 and 6 positions makes FNBSC more selective for primary amines over secondary amines compared to the 4-fluoro isomer.

  • Unique Reporter Ions: In MS/MS (Tandem MS), the specific loss of

    
     followed by the ortho-nitro rearrangement provides a high-confidence "fingerprint" that distinguishes the labeled analyte from background noise.
    
  • Negative Mode Efficiency: The electron-withdrawing nature of the Nitro and Fluoro groups makes FNBSC derivatives excellent candidates for Negative Mode ESI (forming stable

    
     ions), whereas Dansyl Chloride is optimized for Positive Mode.
    

Part 3: Experimental Protocols

Reagent Characterization (Direct Infusion)

Objective: To verify reagent purity and observe the intrinsic fragmentation pattern described in Part 1.

Reagents:

  • FNBSC (Solid, store at 4°C).

  • Acetonitrile (LC-MS Grade).

Workflow:

  • Preparation: Dissolve 1 mg FNBSC in 1 mL Acetonitrile. Dilute 1:100 with 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • Injection: Direct infusion at 5-10 µL/min into the ESI source.

  • MS Parameters (Standard Q-TOF/Orbitrap):

    • Polarity: Positive (to see [M+H]+ or [M+NH4]+) and Negative (to see hydrolysis products).

    • Capillary Voltage: 3.5 kV.

    • Fragmentor/Cone Voltage: Ramp from 80V to 150V to induce in-source fragmentation.

  • Data Validation: Look for the characteristic Chlorine isotope pattern (3:1 ratio of peaks at m/z 239 and 241).

Derivatization Protocol for Amine Analysis

Objective: To label biological amines for LC-MS quantification.

Workflow Sample Sample Prep (Amine/Metabolite) Buffer Buffer Addition (Na2CO3, pH 9.5) Sample->Buffer React Reaction Add FNBSC 60°C, 15 min Buffer->React Quench Quench Add 1% Formic Acid React->Quench Analyze LC-MS/MS Analysis Target: [M-H]- or [M+H]+ Quench->Analyze

Figure 2: Optimized workflow for amine derivatization using FNBSC.

Step-by-Step:

  • Buffer: Mix 50 µL of sample with 50 µL of 100 mM Sodium Carbonate (pH 9.5). Critical: High pH is required to deprotonate the amine.

  • Reagent: Add 100 µL of FNBSC solution (5 mg/mL in Acetone).

  • Incubation: Vortex and heat at 60°C for 15 minutes.

  • Quenching: Stop reaction by adding 20 µL of 5% Formic Acid.

  • Analysis: Inject onto a C18 column. The hydrophobic FNBSC tag will significantly increase retention time, separating polar amines from the void volume.

Part 4: References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of nitro-substituted sulfonyl chlorides. National Institute of Standards and Technology. [Link]

  • Holcapek, M., et al. (2010). "Structural analysis of nitro-aromatic compounds using electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Focuses on ortho-effects in nitroarenes).

  • Smith, R. (2014). Understanding Mass Spectra: A Basic Approach, 2nd Edition. Wiley.[1] (Source for general sulfonyl chloride fragmentation mechanisms: inductive cleavage and desulfonation).

  • PubChem. (2024).[2] Compound Summary: this compound.[2][3][4] National Library of Medicine. [Link]

  • Il'ichev, Y. V., et al. (2018). "Ortho-effects in the mass spectra of nitro-substituted benzenesulfonyl chlorides." Rapid Communications in Mass Spectrometry. (Mechanistic basis for the m/z 110 rearrangement ion).

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A Senior Application Scientist’s Guide to the Purity Assessment of Commercial 2-Fluoro-6-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in a Versatile Reagent

2-Fluoro-6-nitrobenzene-1-sulfonyl chloride is a pivotal reagent in modern medicinal chemistry and drug development. Its unique trifunctional nature—a reactive sulfonyl chloride group, an electron-withdrawing nitro group, and an ortho-positioned fluorine atom—makes it a valuable building block for synthesizing complex molecules, particularly sulfonamides with specific biological activities. The fluorine substituent, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug substance, such as metabolic stability and binding affinity.[1][2]

However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation and complicates its manufacturing, leading to potential impurities. For researchers and drug development professionals, the purity of the starting material is not a trivial detail; it is a cornerstone of reproducible, safe, and effective synthesis. Impurities can lead to unpredictable reaction outcomes, the formation of undesired side products, and complex downstream purification challenges, ultimately impacting project timelines and the integrity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of essential analytical techniques to rigorously assess the purity of commercial this compound, empowering scientists to make informed decisions about material quality.

Anticipating the Adversaries: Common Impurities

A robust analytical strategy begins with understanding the potential impurities. These can originate from the synthetic route or from degradation upon storage. Common impurities may include:

  • Hydrolysis Product: The most common degradation product is the corresponding 2-fluoro-6-nitrobenzenesulfonic acid, formed by the reaction of the highly reactive sulfonyl chloride with ambient moisture.

  • Isomeric Impurities: Synthesis may result in regioisomers, such as 2-fluoro-4-nitrobenzene-1-sulfonyl chloride or other positional isomers, which can be difficult to separate from the desired product and may exhibit different reactivity.[3]

  • Residual Starting Materials & Reagents: Unreacted precursors or reagents from the manufacturing process can persist in the final product.

  • Residual Solvents: Solvents used during synthesis and purification may be present in trace amounts.[4]

A Multi-Modal Approach to Purity Verification: A Comparative Guide

No single analytical technique can provide a complete purity profile. A scientifically sound assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle. The inherent reactivity of sulfonyl chlorides necessitates careful selection of analytical conditions, particularly solvents and temperature, to prevent degradation during the analysis itself.[5][6]

Chromatographic Techniques: Separation and Quantification

Chromatographic methods are the workhorses for purity assessment, excelling at separating the primary component from its impurities and enabling precise quantification.

Causality Behind the Choice: HPLC is the premier technique for determining the purity of non-volatile organic compounds like this compound. It separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For sulfonyl chlorides, which are prone to hydrolysis, a non-aqueous reversed-phase method is often preferred to maintain sample integrity.

Strengths:

  • High resolution for separating closely related isomers.

  • Excellent quantitative accuracy and precision.

  • Non-destructive, allowing for fraction collection if needed.

  • Can simultaneously quantify the parent compound and its non-volatile impurities (e.g., the sulfonic acid degradation product).[7]

Limitations:

  • May not detect highly volatile impurities (e.g., residual solvents).

Protocol: HPLC-UV Method for Purity Assessment

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution. Perform this step in a dry environment (e.g., glove box or under a stream of nitrogen) to minimize hydrolysis.

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start with a high aqueous content (e.g., 95% A) and ramp to a high organic content (e.g., 95% B) over 20-30 minutes to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: Use a Photo Diode Array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) and select an optimal wavelength for quantification, typically around 254 nm.[4]

  • Analysis: Inject 5-10 µL of the sample solution. Run a blank (acetonitrile) injection first to identify any system peaks.

  • Data Interpretation: The purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks. The hydrolysis product, being more polar, will elute earlier than the parent compound.

Causality Behind the Choice: GC-MS is unparalleled for the analysis of volatile and semi-volatile impurities, most notably residual solvents.[4] However, direct injection of sulfonyl chlorides is often problematic due to their thermal lability and reactivity, which can lead to degradation in the hot injector port and on the column.[6][8] Therefore, this technique is best applied for specific impurity analyses rather than for purity of the main component, unless derivatization is employed.

Strengths:

  • Exceptional sensitivity for volatile compounds.

  • Mass spectrometry provides definitive identification of impurities.

Limitations:

  • Thermal degradation of the analyte can give a false impression of impurity.[6]

  • Derivatization adds complexity and potential for side reactions.[9]

Protocol: Headspace GC-MS for Residual Solvent Analysis

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a high-boiling point solvent in which the sample is soluble but which does not interfere with the analysis (e.g., DMSO or N,N-Dimethylformamide). Seal the vial immediately.

  • Instrumentation & Conditions:

    • Headspace Autosampler: Equilibrate the vial at a set temperature (e.g., 80 °C) for a specific time (e.g., 15 minutes) to allow volatile solvents to partition into the headspace.[4]

    • GC Column: A column designed for residual solvents, such as a DB-624 or equivalent, is recommended.[4]

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all common solvents.[4]

    • MS Detector: Operate in full scan mode (e.g., m/z 35-350) to identify unknown solvents by comparing their mass spectra to a library (e.g., NIST).

  • Data Interpretation: Identify and quantify residual solvents by comparing their retention times and mass spectra to those of known standards.

Spectroscopic Techniques: Structural Confirmation and Identification

Spectroscopic methods are essential for confirming the chemical identity of the material and for elucidating the structure of unknown impurities.

Causality Behind the Choice: NMR is the most powerful technique for unambiguous structure elucidation.[5] For this compound, multinuclear NMR (¹H, ¹³C, and ¹⁹F) provides a complete picture of the molecule's framework and is highly sensitive to isomeric impurities. Quantitative NMR (qNMR) can also be used for a highly accurate purity assay against a certified internal standard.

Strengths:

  • Provides detailed structural information.[6]

  • Non-destructive.

  • ¹⁹F NMR is highly specific and sensitive for the fluorine-containing target molecule.

  • qNMR offers a direct and highly accurate method for quantification without the need for a reference standard of the analyte itself.

Limitations:

  • Lower sensitivity compared to chromatographic methods for trace impurities.

  • Requires the use of deuterated solvents.

Protocol: Multinuclear NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆).[5] The use of aprotic solvents is critical to prevent hydrolysis of the sulfonyl chloride.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR: Expect to see complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The integration of these signals should correspond to 3H. Impurities may show additional peaks.

    • ¹³C NMR: Will show six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the attached functional groups.

    • ¹⁹F NMR: A single signal will confirm the presence of the C-F bond. Its chemical shift and coupling to adjacent protons can confirm the ortho position. Isomeric impurities would likely appear as distinct signals in the ¹⁹F spectrum.

    • Purity Estimation: The presence of small, unidentified peaks in any of the spectra indicates impurities. The purity can be estimated from the relative integration of the main compound signals versus the impurity signals in the ¹H spectrum.

Causality Behind the Choice: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups. It is an excellent first-pass identity check for incoming material.

Strengths:

  • Fast and requires minimal sample preparation.

  • Provides a characteristic "fingerprint" of the molecule.

Limitations:

  • Not suitable for quantification of minor components.

  • Less effective for distinguishing between isomers.

Protocol: FT-IR Analysis

  • Sample Preparation: For a solid sample, either press a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Confirm the presence of characteristic absorption bands:

    • S=O stretching (sulfonyl chloride): Strong, sharp bands around 1370-1385 cm⁻¹ (asymmetric) and 1175-1190 cm⁻¹ (symmetric).[10][11]

    • NO₂ stretching (nitro group): Strong bands around 1530-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).

    • C-F stretching: A strong band typically in the 1000-1400 cm⁻¹ region.[10]

    • Aromatic C-H and C=C: Bands characteristic of a substituted benzene ring. The presence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate significant hydrolysis to the sulfonic acid.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationQuantitative CapabilityKey AdvantagesKey Limitations
HPLC-UV Purity determination, impurity profilingExcellentHigh resolution, accurate quantification of non-volatilesNot suitable for volatile impurities
GC-MS Residual solvent and volatile impurity analysisExcellentHigh sensitivity for volatiles, definitive identification via MSAnalyte is thermally labile; may require derivatization[8]
NMR Structure elucidation, identification of isomersExcellent (qNMR)Unambiguous structural information, ¹⁹F NMR is highly specificLower sensitivity for trace impurities, requires deuterated solvents
FT-IR Functional group identification, quick identity checkPoorFast, minimal sample preparationNot quantitative, poor for isomer differentiation
Titrimetry Assay of total sulfonyl chloride contentGoodCost-effective, simple instrumentationLacks specificity, susceptible to interference from other reactive species[8]

Visualizing a Comprehensive Analytical Workflow

A robust quality control process integrates these techniques into a logical workflow to build confidence in the material's purity and identity.

G cluster_0 Initial Assessment cluster_1 Purity & Impurity Profiling cluster_2 Structural Confirmation cluster_3 Final Decision Sample Commercial 2-Fluoro-6-nitrobenzene- 1-sulfonyl chloride Received FTIR FT-IR Identity Check Sample->FTIR HPLC HPLC-UV for Purity & Non-Volatile Impurities FTIR->HPLC Identity Confirmed GCMS Headspace GC-MS for Residual Solvents FTIR->GCMS Identity Confirmed NMR Multinuclear NMR (¹H, ¹⁹F, ¹³C) for Structure & Isomers FTIR->NMR Identity Confirmed Decision Material Meets Specification? HPLC->Decision GCMS->Decision NMR->Decision Report Generate Certificate of Analysis Decision->Report Yes

Caption: Integrated workflow for the comprehensive purity assessment of this compound.

Conclusion and Recommendations

The purity assessment of this compound is a critical step in ensuring the success of synthetic chemistry programs in research and drug development. Due to the compound's inherent reactivity and the potential for various impurities, a single analytical method is insufficient for a comprehensive evaluation.

We recommend an orthogonal, multi-technique approach:

  • Identity & Initial Check: Begin with FT-IR for a rapid confirmation of functional groups and material identity.

  • Primary Purity Assay: Employ a validated HPLC-UV method as the primary tool for quantifying the main component and non-volatile impurities, including the critical sulfonic acid degradant.

  • Structural Verification: Use multinuclear NMR (¹H and ¹⁹F) to provide unambiguous structural confirmation and to specifically identify and quantify any isomeric impurities, which may be difficult to resolve by HPLC.

  • Volatile Impurity Analysis: Implement Headspace GC-MS to identify and quantify residual solvents.

By integrating these chromatographic and spectroscopic techniques, researchers can build a complete and reliable purity profile, ensuring the quality and consistency of this vital reagent and mitigating risks in their synthetic endeavors.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Methylquinoline-8-sulfonyl chloride. (n.d.). Benchchem.
  • Verma, B. C., Kumar, S., & Sood, R. K. (n.d.). Titrimetric determination of some sulphonyl chlorides. Journal of the Indian Chemical Society.
  • The assay method of chlorosulfuric acid in thionyl chloride. (2018). Google Patents.
  • How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019). ResearchGate. Available at: [Link]

  • 2-Fluoro-6-nitrobenzenesulfonyl Chloride. (n.d.). Pharmaffiliates.
  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. Available at: [Link]

  • Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ResearchGate.
  • This compound. (n.d.). BLD Pharm.
  • Mondello, L., et al. (n.d.). On-line LC-GC×GC-MS/MS: A Powerful Unified Separation-science Tool. Technical Report.
  • ANALYTICAL METHODS for Nitrobenzene Compounds. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • This compound. (n.d.). PubChemLite. Available at: [Link]

  • FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Available at: [Link]

  • This compound. (n.d.). MilliporeSigma.
  • Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. (2025). Benchchem.
  • Hu, Y., & Li, F. (2001). Simultaneous determination of m-nitrobenzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, and their hydrolyzed acid products by normal phase HPLC. Journal of Liquid Chromatography & Related Technologies, 24(18), 2827-2835. Available at: [Link]

  • Hokkinen, J., et al. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 4(6), 1770-1778. Available at: [Link]

  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs. Available at: [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015. Available at: [Link]

  • Gackowska, A., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 651. Available at: [Link]

  • Fourier Transform Infrared (FTIR) Reference Spectra. (2016). U.S. Environmental Protection Agency. Available at: [Link]

  • Product chemistry - Relevant impurities of technical active substances. (n.d.). Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). Available at: [Link]

  • Al-Qaradawi, S. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]

  • 2-Chloro-1-fluoro-4-nitro-benzene. (n.d.). SpectraBase. Available at: [Link]

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Crystal Engineering & Structural Dynamics: A Comparative Guide to 2-Fluoro-6-nitrobenzene-1-sulfonyl Chloride Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug design (FBDD), the sulfonyl chloride moiety serves as a linchpin for generating sulfonamide libraries. However, not all scaffolds are created equal. The 2-Fluoro-6-nitrobenzene-1-sulfonyl chloride (FNBSC) scaffold offers a distinct structural advantage over its para-substituted or non-fluorinated analogs: conformational pre-organization .

This guide objectively compares the FNBSC scaffold against standard alternatives (Benzenesulfonyl chloride and 4-Fluorobenzenesulfonyl chloride). We analyze X-ray crystallographic data trends to demonstrate how the ortho-fluoro and ortho-nitro substituents create a "steric gear" effect, locking the sulfonyl group into a perpendicular conformation that can enhance binding selectivity in protein pockets.

Part 1: Structural Comparative Analysis

The "Ortho-Effect" and Torsion Angles

The primary differentiator of FNBSC is the steric pressure exerted by the 2-Fluoro and 6-Nitro groups. In standard benzenesulfonyl chlorides, the sulfonyl group (


) adopts a conformation to maximize conjugation with the aromatic ring. In FNBSC, the 2,6-disubstitution forces the sulfonyl group out of the plane to relieve steric strain.

Table 1: Representative Conformational Parameters (Crystallographic Trends)

FeatureFNBSC (2-F, 6-NO₂) 4-Fluoro Analog (Para) 2-Nitro Analog (Mono-Ortho)
C-C-S-Cl Torsion Angle ~80° - 90° (Perpendicular) ~0° - 30° (Planar/Twisted)~45° - 60° (Intermediate)
Sulfonyl Rotation Barrier High (> 8 kcal/mol) Low (< 3 kcal/mol)Medium
Intramolecular Contacts Strong

repulsion
NoneWeak
Crystal Packing Motif Dominant

stacking (slipped)
H-bond networksMixed

Scientific Insight: The perpendicular orientation of the sulfonyl group in FNBSC derivatives reduces the entropy penalty upon binding to a target protein. The molecule is "pre-organized" into a bioactive conformation, unlike the 4-Fluoro analog which must pay an entropic cost to rotate out of planarity.

Electronic Surface Potential (ESP) & Fluorine Interactions

The 2-Fluoro substituent is not merely a steric block; it alters the electrostatic landscape.

  • FNBSC: The Fluorine atom acts as a weak hydrogen bond acceptor and lowers the electron density of the aromatic ring, enhancing

    
    -stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine).
    
  • Alternatives: The non-fluorinated 2-Nitro analog lacks this lipophilic contact point, potentially reducing potency in hydrophobic pockets.

Structural Logic Map

The following diagram illustrates the causal relationship between the substituents and the resulting crystallographic properties.

StructuralLogic Substituents 2,6-Disubstitution (Fluoro & Nitro) StericCrowding Steric Crowding at C1 Position Substituents->StericCrowding Causes Electronic Electronic Modulation (Fluorine Dipole) Substituents->Electronic Induces Torsion Sulfonyl Rotation (Out-of-Plane Twist) StericCrowding->Torsion Forces Conformation Conformational Locking (Pre-organization) Torsion->Conformation Results in Reactivity Enhanced Reactivity (Steric Acceleration) Torsion->Reactivity Modulates Transition State Packing Crystal Packing (Slipped Pi-Stacking) Electronic->Packing Directs

Caption: Causal pathway linking the 2,6-substitution pattern to macroscopic crystallographic and reactive properties.

Part 2: Experimental Methodology

To validate these structural claims in your own lab, high-quality single crystals are required. The FNBSC derivatives are often polar and prone to twinning.

Crystallization Protocol: Vapor Diffusion

Standard evaporation often yields amorphous powder for these nitro-derivatives. The Sitting Drop Vapor Diffusion method is recommended.

Materials:

  • Solute: 10 mg FNBSC derivative (e.g., sulfonamide).

  • Solvent: THF or Acetone (High solubility).

  • Precipitant: Hexane or Pentane (Anti-solvent).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of the derivative in 200 µL of THF. Ensure the solution is clear (filter through 0.22 µm PTFE if necessary).

  • Setup: Place 2 µL of the solution on a sitting drop bridge in a crystallization plate.

  • Reservoir: Add 500 µL of Hexane to the reservoir well.

  • Sealing: Seal the plate with optical tape immediately.

  • Incubation: Store at 4°C in the dark. The Nitro group is photosensitive over long exposures; darkness prevents degradation.

  • Harvesting: Crystals typically appear within 48-72 hours as yellow prisms.

Data Collection Strategy

Due to the thermal motion of the nitro group, room temperature data collection often results in high R-factors and disordered density maps.

  • Temperature: 100 K (Cryo-cooling) is mandatory to freeze the rotation of the nitro group.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Sulfur and Chlorine atoms.
  • Resolution: Aim for 0.8 Å to accurately resolve the C-F bond distance and distinguish it from C-H or C-O interactions.

Workflow Diagram

ExperimentalWorkflow Sample Crude FNBSC Derivative Purification Flash Column (Hex/EtOAc) Sample->Purification Cryst Vapor Diffusion (THF/Hexane) Purification->Cryst >98% Purity Mount Cryo-Mounting (Paratone Oil) Cryst->Mount Yellow Prisms XRay Data Collection (100 K, Mo-Source) Mount->XRay Solve Structure Solution (SHELXT) XRay->Solve

Caption: Optimized workflow for obtaining publication-quality X-ray data for nitro-sulfonyl derivatives.

Part 3: Data Interpretation & Applications

When analyzing your solved structure, focus on these specific geometric parameters to validate the scaffold's utility.

The "Gear Effect" Verification

Check the torsion angle


 (C2-C1-S-O1).
  • If

    
    : The scaffold is successfully locked. This indicates the derivative will have high specificity but potentially lower solubility due to efficient packing.
    
  • If

    
    : Suspect crystal packing forces are overriding the intramolecular sterics (rare for 2,6-disubstituted systems).
    
Intramolecular Hydrogen Bonding

Measure the distance between the Fluorine atom and the Amide Hydrogen (in sulfonamide derivatives).

  • Target Distance:

    
     Å.
    
  • Significance: This interaction forms a pseudo-5-membered ring, further rigidifying the molecule and protecting the amide proton from metabolic exchange.

Comparative Reactivity Profile

The structural data explains the reactivity differences observed in synthesis:

PropertyFNBSC (2-F, 6-NO₂)Standard (4-Me)Mechanism
Aminolysis Rate Accelerated StandardRelief of steric strain in the transition state (Steric Acceleration).[1]
Hydrolysis Stability High ModerateThe hydrophobic "shield" of F and NO₂ protects the Sulfur atom from water attack.

References

  • Cambridge Structural Database (CSD). Search Query: Ortho-substituted benzenesulfonyl chlorides. Cambridge Crystallographic Data Centre. [Link]

  • Malykhin, E. V., et al. (2012). "How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?" CrystEngComm, 14, 1-10. [Link]

  • Bentley, T. W., & Harris, H. C. (2011).[2] "Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media: Steric and Electronic Effects." Journal of Organic Chemistry. (Discusses ortho-twist effects on reactivity).

  • Eze, F. U., et al. (2022). "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan." Molecules, 27(3). [Link]

  • Gelbrich, T., et al. (2013). "Importance of O...N interaction between nitro groups in crystals." CrystEngComm. (Provides basis for nitro-group packing analysis).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.